molecular formula C14H22N2O B1323456 (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol CAS No. 162686-54-6

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Cat. No.: B1323456
CAS No.: 162686-54-6
M. Wt: 234.34 g/mol
InChI Key: HYQLLESNZAWFCJ-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(aminomethyl)-1-benzylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQLLESNZAWFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620141
Record name [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol
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Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162686-54-6
Record name 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162686-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthetic pathway for the preparation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. The described methodology leverages common starting materials and established chemical transformations, providing a clear route for the synthesis of this versatile piperidine derivative.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from the readily available 1-benzylpiperidine-4-one. The overall strategy involves the introduction of a cyano and an ester group at the C4 position, followed by the reduction of these functionalities to the desired aminomethyl and hydroxymethyl groups.

The logical flow of the synthesis is depicted in the following diagram:

G Start 1-Benzylpiperidine-4-one Intermediate1 Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate Start->Intermediate1 Knoevenagel Condensation Intermediate2 Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate Intermediate1->Intermediate2 Catalytic Hydrogenation FinalProduct This compound Intermediate2->FinalProduct Simultaneous Reduction (LiAlH4)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation to Synthesize Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

This initial step involves the condensation of 1-benzylpiperidine-4-one with ethyl cyanoacetate to introduce the necessary carbon framework at the C4 position.

Reaction:

Experimental Protocol:

A mixture of 1-benzylpiperidine-4-one (1 equivalent), ethyl cyanoacetate (1.1 equivalents), piperidine (0.1 equivalents), and glacial acetic acid (0.2 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate.

Step 2: Catalytic Hydrogenation to Synthesize Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

The exocyclic double bond in the intermediate is selectively reduced via catalytic hydrogenation to yield the saturated piperidine ring.

Reaction:

Experimental Protocol:

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, which can be used in the next step without further purification.

Step 3: Simultaneous Reduction to Synthesize this compound

The final step involves the simultaneous reduction of the nitrile and ester functionalities using a powerful reducing agent to yield the target molecule.

Reaction:

Experimental Protocol:

A solution of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (excess, typically 3-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. The values provided are representative and may vary depending on the specific reaction conditions and scale.

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
11-Benzylpiperidine-4-one, Ethyl cyanoacetateEthyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetatePiperidine, Acetic AcidTolueneReflux4-885-95
2Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetateEthyl 1-benzyl-4-cyanopiperidine-4-carboxylateH₂, 10% Pd/CEthanol252-690-98
3Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylateThis compoundLiAlH₄THFReflux4-1275-85

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Simultaneous Reduction s1_react Mix Reactants: 1-Benzylpiperidine-4-one Ethyl cyanoacetate Piperidine, Acetic Acid s1_reflux Reflux in Toluene (Dean-Stark) s1_react->s1_reflux s1_workup Aqueous Workup (Wash with H₂O, Brine) s1_reflux->s1_workup s1_purify Purification (Column Chromatography) s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_react Dissolve Intermediate 1 in Ethanol Add 10% Pd/C s1_product->s2_react s2_hydrogenate Hydrogenate (H₂ atmosphere) s2_react->s2_hydrogenate s2_filter Filter Catalyst (Celite) s2_hydrogenate->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s2_product Intermediate 2 s2_concentrate->s2_product s3_react Add Intermediate 2 to LiAlH₄ in THF s2_product->s3_react s3_reflux Reflux s3_react->s3_reflux s3_quench Quench (H₂O, NaOH) s3_reflux->s3_quench s3_filter Filter Precipitate s3_quench->s3_filter s3_concentrate Concentrate s3_filter->s3_concentrate s3_purify Purification (Crystallization/Chromatography) s3_concentrate->s3_purify s3_product Final Product s3_purify->s3_product

Figure 2: Detailed experimental workflow for the synthesis of the target molecule.

Technical Guide: Physicochemical Properties of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[1][2][3] The compound of interest, (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, combines the 1-benzylpiperidine core with both an aminomethyl and a hydroxymethyl group at the 4-position. Understanding the physicochemical properties of this and related molecules is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing synthetic routes and purification protocols.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of the target molecule, it is informative to examine the data for compounds that share its core structure and functional groups.

This compound shares the 1-benzylpiperidine core and the 4-hydroxymethyl substituent.

PropertyValueReference
CAS Number 67686-01-5[4]
Molecular Formula C13H19NO[5]
Molar Mass 205.3 g/mol [5]
Boiling Point 135-138°C (0.2 mmHg)[5]
Density 1.056±0.06 g/cm3 (Predicted)[5]
Flash Point 139.8°C[5]
Vapor Pressure 0.00023 mmHg at 25°C[5]
pKa 14.94±0.10 (Predicted)[5]

This compound features the 1-benzylpiperidine core with a 4-amino group, providing insight into the influence of the basic nitrogen functionality.

PropertyValueReference
CAS Number 50541-93-0[6]
Molecular Formula C12H18N2[6]
Molecular Weight 190.28 g/mol [6]
Melting Point 90-93°C[7]
Boiling Point 308.7±17.0 °C (Predicted)[7]
Density 0.933 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.543[6][8]
Flash Point 172.5°C[7]
Appearance Colorless to slightly yellow clear liquid[9]

This molecule provides data on the physicochemical properties of the piperidine ring with a 4-aminomethyl group, lacking the N-benzyl substituent.

PropertyValueReference
CAS Number 7144-05-0[10]
Molecular Formula C6H14N2[10]
Molecular Weight 114.19 g/mol [10]
Melting Point 25 °C[10][11]
Boiling Point 200 °C[10][11]
Refractive Index n20/D 1.49[10][11]
pKa 10.53±0.10 (Predicted)[11]
Water Solubility Soluble[11]

This compound isolates the properties of the piperidine ring with the 4-hydroxymethyl group.

PropertyValueReference
CAS Number 6457-49-4
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Melting Point 55-59 °C
Boiling Point 118-120 °C/10 mmHg
Flash Point 110 °C (closed cup)

Experimental Protocols: Synthesis of a Related Compound

While a specific protocol for the target molecule is unavailable, the following procedure for the synthesis of 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine illustrates a common synthetic strategy for related structures.

Synthesis of 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine

This synthesis involves the reduction of a methyl ester to a primary alcohol.

Materials:

  • Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate

  • Sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al)

  • Toluene

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • A 3.0 L, 4-necked round-bottom flask is charged with 84.0 g (0.26 mol) of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate and 420 mL of toluene under a nitrogen atmosphere.

  • The mixture is stirred to obtain a clear, colorless solution.

  • 157.0 g (0.77 mol) of Red-Al is added dropwise to the stirred solution over a period of 35 minutes.

  • After the addition is complete, stirring is continued at room temperature for 100 minutes.

  • A 5% NaOH solution (175 mL) is then added dropwise very slowly, maintaining the internal temperature in the range of 25-30 °C.

  • The reaction mixture is transferred to a separatory funnel, and the bottom milky layer is separated.

  • The organic layer is washed with brine (100 mL) and then dried over Na2SO4.

  • The solution is filtered, and the toluene is removed under reduced pressure.

  • The resulting oil is dried in vacuo to yield the final product.

Analysis:

  • The purity of the compound can be determined by liquid chromatography.

  • The structure can be confirmed using 1H NMR spectroscopy.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start_ester Methyl 4-(phenylamino)-1- (phenylmethyl)-4-piperidinecarboxylate reduction Reduction at 20°C (2.25 hours) start_ester->reduction start_reductant Red-Al in Toluene start_reductant->reduction quench Quench with 5% NaOH (25-30°C) reduction->quench extraction Separation and Brine Wash quench->extraction drying Drying with Na2SO4 extraction->drying purification Solvent Removal (Reduced Pressure) drying->purification analysis Purity (LC) and Structure (NMR) Analysis purification->analysis

Caption: Synthetic workflow for 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine.

Discussion and Conclusion

The provided data on structurally similar compounds allows for an estimation of the physicochemical properties of this compound. It is expected to be a relatively high-boiling point liquid or a low-melting point solid, with a molecular weight around 234.34 g/mol . The presence of both a primary amine and a primary alcohol group will likely increase its polarity and water solubility compared to (1-Benzylpiperidin-4-yl)methanol and 4-Amino-1-benzylpiperidine. The basicity of the molecule will be influenced by both the piperidine nitrogen and the primary amine, making it susceptible to salt formation.

This technical guide serves as a foundational resource for researchers interested in this compound. The compiled data from related compounds provides a strong starting point for experimental design, synthesis, and biological evaluation. However, it is critical to emphasize that these are extrapolated properties, and experimental determination of the physicochemical parameters for the specific molecule of interest is essential for any drug development program.

References

An In-depth Technical Guide on (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102398-93-0

Introduction

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a unique bifunctional piperidine derivative. The N-benzylpiperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, recognized for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1][2] Derivatives of N-benzylpiperidine have shown a broad spectrum of biological activities, including enzyme inhibition and neuroprotective properties.[3][4] The presence of both a primary amine and a primary alcohol at the 4-position suggests potential for this molecule to act as a versatile building block in drug discovery and as a ligand for various biological targets.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related compounds such as 4-amino-1-benzylpiperidine and (1-benzylpiperidin-4-yl)methanol.[1][5]

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
Appearance Colorless to light yellow oil or low melting solidBased on analogs like 4-amino-1-benzylpiperidine.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polar functional groups.
Melting Point Not availableLikely a low melting solid or viscous oil.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Polar protic solvents are expected to be good solvents.
pKa (amine) ~9.5 - 10.5Typical for a primary aliphatic amine.
LogP ~1.5 - 2.5Estimated based on chemical structure.

Synthesis and Manufacturing

A plausible synthetic route to this compound would likely start from N-benzyl-4-piperidone. A multi-step synthesis can be envisioned that introduces the two functional groups at the 4-position.

A potential synthetic route is outlined below. This pathway utilizes a Strecker synthesis followed by reduction.

Synthetic_Pathway Proposed Synthetic Pathway for this compound start N-Benzyl-4-piperidone step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 4-Amino-1-benzylpiperidine-4-carbonitrile step1->intermediate1 step2 Reduction (LiAlH4 or H2/Raney Ni) intermediate1->step2 final_product This compound step2->final_product

Caption: Proposed synthesis of the target compound from N-benzyl-4-piperidone.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Intermediate 1)

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Synthesis of this compound (Final Product)

  • Carefully add the crude 4-amino-1-benzylpiperidine-4-carbonitrile (1 equivalent) to a suspension of a strong reducing agent such as lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting slurry and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of similar structures.

TechniqueExpected Data
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), δ 3.5 (s, 2H, Ar-CH₂-N), δ 3.4 (s, 2H, -CH₂-OH), δ 2.6 (s, 2H, -CH₂-NH₂), δ 1.5-1.8 (m, 8H, piperidine ring protons).
¹³C NMR δ 127-130 (Ar-C), δ 63 (Ar-CH₂-N), δ 65 (-CH₂-OH), δ 50 (-CH₂-NH₂), δ 45 (C4 of piperidine), δ 30-35 (piperidine ring carbons).
Mass Spec (ESI-MS) m/z: 235.18 [M+H]⁺
IR Spectroscopy 3300-3400 cm⁻¹ (O-H and N-H stretching), 2800-3000 cm⁻¹ (C-H stretching), 1600 cm⁻¹ (aromatic C=C bending).

Biological Activity and Potential Applications

The N-benzylpiperidine motif is a key structural feature in many compounds targeting the central nervous system.[1] Notably, derivatives of this scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][6][7]

Given the prevalence of N-benzylpiperidine derivatives as cholinesterase inhibitors, a likely mechanism of action for compounds of this class involves the inhibition of acetylcholine degradation in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling Potential Inhibition of Cholinergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Target_Compound This compound Target_Compound->AChE Inhibition

Caption: Hypothetical inhibition of acetylcholinesterase by the target compound.

The dual functionality of an amine and an alcohol group could allow for further derivatization to optimize binding to target proteins. The primary amine could be acylated or alkylated, while the alcohol could be esterified or etherified to explore structure-activity relationships. This makes this compound a potentially valuable scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases.[3][6]

Safety and Handling

Specific safety data for this compound is unavailable. However, based on related piperidine derivatives, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

While direct experimental data on this compound is limited, its structural features suggest it is a compound of interest for medicinal chemistry and drug discovery. The N-benzylpiperidine core is a privileged scaffold, and the presence of versatile amino and hydroxyl functionalities at the 4-position offers numerous possibilities for chemical modification and biological investigation. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological properties.

References

Structure Elucidation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol. Due to the limited availability of published experimental data for this specific compound, this guide leverages empirical data from closely related analogues and theoretical predictions to present a robust framework for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development. The guide details proposed synthetic pathways, experimental protocols for spectroscopic analysis, and summarizes expected quantitative data in structured tables. Visualization of workflows and pathways is provided through Graphviz diagrams to facilitate a deeper understanding of the processes.

Introduction

This compound is a bifunctional piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The presence of both a primary amine and a primary alcohol on a quaternary carbon, combined with the N-benzyl group, suggests that this molecule could serve as a versatile intermediate for the synthesis of more complex chemical entities.

The precise characterization and confirmation of the molecular structure of such compounds are critical for advancing their potential applications. This guide outlines a systematic approach to the structure elucidation of this compound, employing a suite of modern analytical techniques.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components. A summary of these predicted properties, along with the empirical data for key analogues, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyPredicted Value for Target Molecule(1-Benzyl-4-piperidyl)methanol[1][2]4-(Aminomethyl)piperidine[3]
Molecular Formula C₁₄H₂₂N₂OC₁₃H₁₉NOC₆H₁₄N₂
Molecular Weight 234.34 g/mol 205.30 g/mol 114.19 g/mol
Appearance White to off-white solidWhite to yellow oil/solid-
Boiling Point -135-138 °C (0.2 mmHg)-
pKa Amine: ~10-11, Alcohol: ~16-1714.94 (Predicted)-
LogP ~1.5 - 2.0--0.4

Synthesis and Purification

A plausible synthetic route to this compound is proposed, starting from 1-benzyl-4-piperidone. This multi-step synthesis involves the introduction of the aminomethyl and hydroxymethyl groups at the C4 position.

Proposed Synthetic Pathway

The proposed synthesis commences with a Strecker synthesis on 1-benzyl-4-piperidone to introduce a cyano and an amino group, followed by reduction of the nitrile to a primary amine and subsequent hydrolysis to the target compound is not a direct route. A more plausible approach involves the addition of a protected aminomethyl group followed by the introduction of the hydroxymethyl group. A potential, more direct synthesis could involve the reduction of a suitable precursor like an ester or a carboxylic acid. For instance, the reduction of a cyano group to an amine and an ester to an alcohol.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-aminopiperidine (Strecker Reaction) A->B NaCN, NH4Cl C (4-(Aminomethyl)-1-benzylpiperidin-4-yl)amine (Nitrile Reduction) B->C LiAlH4 D This compound (Diazotization and Hydrolysis) C->D NaNO2, H2SO4, H2O

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzyl-4-cyano-4-aminopiperidine

  • To a solution of 1-benzyl-4-piperidone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of 1-benzyl-4-cyano-4-aminopiperidine in THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Conversion of the Amino Group to a Hydroxyl Group

  • Dissolve the crude (4-(aminomethyl)-1-benzylpiperidin-4-yl)amine in dilute sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Gently warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction, basify with a suitable base (e.g., NaOH), and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product.

Purification Protocol

The final compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed for further purification.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Experimental Protocol

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.1.2. Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the protons of the aminomethyl and hydroxymethyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50Singlet2HBenzyl methylene protons (N-CH₂-Ph)
~ 3.40Singlet2HHydroxymethyl protons (-CH₂-OH)
~ 2.60 - 2.80Multiplet4HAxial and equatorial protons at C2 and C6 of piperidine
~ 2.50Singlet2HAminomethyl protons (-CH₂-NH₂)
~ 1.50 - 1.70Multiplet4HAxial and equatorial protons at C3 and C5 of piperidine
Broad Singlet-3H-OH and -NH₂ protons (exchangeable with D₂O)

Note: Data is predicted based on known chemical shifts of similar structural motifs.[4][5]

4.1.3. Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon of benzyl group
~ 129Aromatic CH carbons of benzyl group
~ 128Aromatic CH carbons of benzyl group
~ 127Aromatic CH carbon of benzyl group
~ 68Hydroxymethyl carbon (-CH₂-OH)
~ 63Benzyl methylene carbon (N-CH₂-Ph)
~ 53Piperidine C2 and C6 carbons
~ 50Aminomethyl carbon (-CH₂-NH₂)
~ 45Quaternary C4 carbon of piperidine
~ 35Piperidine C3 and C5 carbons

Note: Data is predicted based on known chemical shifts of similar structural motifs.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

4.2.1. Experimental Protocol

  • The IR spectrum can be recorded on an FTIR spectrometer using a KBr pellet or as a thin film on a salt plate (for oils).

  • The spectral range should be 4000-400 cm⁻¹.

4.2.2. Expected FTIR Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H and N-H stretching vibrations
3080 - 3030MediumAromatic C-H stretching
2950 - 2850StrongAliphatic C-H stretching
1600, 1495, 1450MediumAromatic C=C stretching
1400 - 1300MediumC-N stretching
1100 - 1000StrongC-O stretching of primary alcohol
740, 700StrongMonosubstituted benzene C-H out-of-plane bending

Note: Data is predicted based on characteristic IR absorption frequencies of functional groups.[6][7][8][9]

Mass Spectrometry (MS)

4.3.1. Experimental Protocol

  • Mass spectra can be obtained using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

4.3.2. Expected Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
235.1805[M+H]⁺ (Calculated for C₁₄H₂₃N₂O⁺)
217[M-NH₃]⁺
204[M-CH₂O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation pattern is predicted based on the stability of carbocations and neutral losses.[10]

Workflow for Structure Elucidation

The overall workflow for the structure elucidation of this compound is a systematic process that integrates synthesis, purification, and spectroscopic analysis.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation A Synthesis of Target Compound B Purification by Column Chromatography A->B C FTIR Spectroscopy B->C D NMR Spectroscopy (1H, 13C, 2D) C->D E Mass Spectrometry (LRMS, HRMS) D->E F Data Interpretation and Correlation E->F G Structure Confirmation F->G

Caption: General workflow for the structure elucidation of a novel organic compound.

Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, purification, and characterization. The tabulated spectroscopic data, based on established knowledge of related compounds, serves as a benchmark for researchers working on this or similar molecules. The detailed experimental protocols and workflow diagrams offer a practical guide to navigate the process of structure confirmation. The successful synthesis and characterization of this compound will undoubtedly open avenues for its exploration in various domains of chemical and pharmaceutical sciences.

References

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It details the molecule's chemical properties, a generalized synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Properties

This compound is a substituted piperidine derivative. Its core structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom, and both an aminomethyl and a hydroxymethyl group attached to the fourth carbon atom. The chemical data for the free base form of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
CAS Number 1461706-01-3 (for dihydrochloride salt)

Note: The molecular weight of the dihydrochloride salt is 293.24 g/mol [1][2].

Generalized Synthesis Protocol

A plausible synthetic route could start from a suitable piperidone precursor. The key steps would likely involve:

  • N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the piperidine ring. This is typically achieved by reacting the piperidine precursor with benzyl chloride or a similar benzylating agent.

  • Functional Group Introduction at C4: Modification of the 4-position of the piperidine ring to introduce the aminomethyl and hydroxymethyl groups. This could be a multi-step process. For instance, starting with N-benzyl-4-piperidone, a Strecker synthesis followed by reduction could introduce an aminomethyl group, and subsequent functional group manipulation could yield the hydroxymethyl group. Alternatively, a starting material with a cyano or ester group at the 4-position could be simultaneously or sequentially reduced to the desired amine and alcohol.

  • Purification: The final product would be purified using standard laboratory techniques such as column chromatography, crystallization, or distillation to ensure high purity.

An example of a reduction step in the synthesis of a related compound involves the use of a reducing agent like sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in a solvent such as toluene[3]. The reaction mixture is typically stirred at room temperature, followed by quenching with an aqueous solution. The organic product is then extracted, dried, and the solvent is removed under reduced pressure to yield the final product[3].

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for this compound, starting from a suitable piperidine precursor.

SynthesisWorkflow Start Piperidine Precursor Step1 N-Benzylation Start->Step1 Intermediate1 N-Benzylated Piperidine Step1->Intermediate1 Step2 Functionalization at C4 Intermediate1->Step2 Intermediate2 C4-Functionalized Intermediate Step2->Intermediate2 Step3 Reduction/Hydrolysis Intermediate2->Step3 Purification Purification Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized synthesis workflow for this compound.

References

A Technical Guide to the Synthesis and Predicted Spectroscopic Profile of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and predicted spectroscopic characteristics of the novel compound (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol. Due to the absence of published experimental data for this specific molecule, this guide offers a proposed synthetic pathway and a detailed, predicted spectroscopic profile based on foundational principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the synthesis and characterization of novel piperidine derivatives.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The unique conformational constraints of the piperidine ring, coupled with the potential for diverse functionalization, make it an attractive template for the design of novel therapeutic agents. This guide focuses on the specific, yet currently uncharacterized, derivative, this compound. This compound incorporates a primary amine and a primary alcohol, both attached to the same quaternary carbon within a 1-benzylpiperidine framework. These functional groups offer multiple points for further chemical modification and potential interactions with biological targets.

This whitepaper outlines a plausible synthetic route to this target molecule and provides a detailed prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predicted data is compiled into clear, tabular formats to facilitate its use in the identification and characterization of this compound upon its synthesis.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 1-benzyl-4-piperidone. The proposed multi-step synthesis is outlined below, followed by detailed, hypothetical experimental protocols.

Proposed Synthetic Pathway

The synthesis of 4-substituted piperidines often involves leveraging the reactivity of the 4-position of the piperidine ring. A potential route to the target compound could involve the formation of a cyanohydrin from 1-benzyl-4-piperidone, followed by reduction of both the nitrile and the newly formed ester.

Detailed Experimental Protocols

Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a biphasic system of dichloromethane and water, is added sodium cyanide (1.1 equivalents) followed by the dropwise addition of a solution of sodium bisulfite or a mild acid like acetic acid at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The crude 1-benzyl-4-cyano-4-hydroxypiperidine from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). To this solution, a strong reducing agent like lithium aluminum hydride (LiAlH₄) (3-4 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the target compound, this compound, which can be further purified by crystallization or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds and functional groups.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Piperidine H2, H6 (axial & equatorial)2.0 - 2.8~53
Piperidine H3, H5 (axial & equatorial)1.5 - 1.9~30
-CH₂-NH₂~2.7~48
-CH₂-OH~3.5~65
-NH₂1.5 - 2.5 (broad singlet)-
-OH2.0 - 3.0 (broad singlet)-
Benzyl -CH₂-~3.5~63
Benzyl Aromatic H7.2 - 7.4~127, ~128, ~129, ~138
Piperidine C4-~45
Predicted Infrared (IR) Spectroscopy Data

Primary amines and alcohols exhibit characteristic absorption bands in the IR spectrum.[1][2][3][4]

Table 2: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description of Vibration
3200 - 3500O-H and N-HBroad, overlapping bands from alcohol and amine stretching
3000 - 3100Aromatic C-HStretching
2800 - 3000Aliphatic C-HStretching
1580 - 1650N-HBending (scissoring) of primary amine
1450 - 1500Aromatic C=CStretching
1000 - 1250C-N and C-OStretching
Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of piperidine derivatives.[5][6]

Table 3: Predicted m/z Values for Major Fragments in ESI-MS

m/z Proposed Fragment Fragmentation Pathway
235.18[M+H]⁺Protonated molecular ion
217.17[M+H - H₂O]⁺Loss of water from the alcohol
204.16[M+H - CH₂O]⁺Loss of formaldehyde
91.05[C₇H₇]⁺Tropylium ion from the benzyl group

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Workflow for Synthesis and Characterization start Start: 1-Benzyl-4-piperidone synthesis_step1 Step 1: Cyanohydrin Formation (NaCN, mild acid) start->synthesis_step1 end_product Final Product: This compound characterization Spectroscopic Characterization end_product->characterization synthesis_step2 Step 2: Reduction (LiAlH4 in THF) synthesis_step1->synthesis_step2 purification Purification (Column Chromatography/Crystallization) synthesis_step2->purification purification->end_product nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

References

An In-Depth Technical Guide to the Solubility and Stability of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is not widely documented in publicly available scientific literature. As such, specific experimental data on its solubility and stability are not available. This technical guide has been constructed to provide a comprehensive framework for researchers, scientists, and drug development professionals by utilizing data from structurally similar analogs and outlining established, standardized experimental protocols for determining these critical physicochemical properties. The provided data and potential degradation pathways should be considered illustrative for this class of compounds and must be confirmed experimentally for the specific molecule of interest.

Introduction

This compound is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The molecule's structure, featuring a tertiary amine within the piperidine ring, a primary amine, and a primary alcohol, suggests a complex physicochemical profile that will significantly influence its behavior in both aqueous and organic environments. This guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound, methodologies for their experimental determination, and potential degradation pathways.

Physicochemical Properties of Structural Analogs

To infer the potential properties of this compound, the physicochemical data of two key structural fragments are presented: (1-Benzylpiperidin-4-yl)methanol, which contains the N-benzylpiperidine core and the hydroxymethyl group, and 4-(Aminomethyl)piperidine, which possesses the aminomethyl-substituted piperidine ring.

Property(1-Benzylpiperidin-4-yl)methanol4-(Aminomethyl)piperidineInferred Properties for Target Compound
Molecular Formula C13H19NO[1]C6H14N2[2][3]C14H24N2O
Molecular Weight 205.3 g/mol [1]114.19 g/mol [2][3]~236.35 g/mol
Appearance White to yellow oil or solid[1]Liquid after melting, Clear colorless to slightly yellow[2]Likely a solid or viscous liquid at room temperature
Boiling Point 135-138°C (0.2 mmHg)[1]200°C (lit.)High boiling point, likely decomposes at atmospheric pressure
Melting Point Not specified25°C (lit.)Expected to be a solid with a distinct melting point
pKa (Predicted) 14.94 ± 0.10 (alcohol)10.53 ± 0.10 (amine)[2]Multiple pKa values due to two amine groups and one alcohol
LogP (Predicted) Not specified0.19[4]Likely to be moderately lipophilic
Water Solubility Insoluble (predicted)Soluble[2][4]Expected to have pH-dependent aqueous solubility

Solubility Profile

The solubility of a compound is a critical factor in its development as a pharmaceutical agent, impacting its absorption, distribution, and formulation. The presence of two basic nitrogen atoms and a polar hydroxyl group in this compound suggests that its aqueous solubility will be highly dependent on pH.

Inferred Solubility Characteristics
Solvent SystempHExpected SolubilityRationale
Deionized Water~7.0Low to ModerateAt neutral pH, the compound may exist partially in its less soluble free base form.
Phosphate-Buffered Saline (PBS)7.4Low to ModerateSimilar to deionized water, solubility is likely limited at physiological pH.
0.1 M Hydrochloric Acid (HCl)1.0HighAt low pH, both amine groups will be protonated, forming a more soluble salt.
0.1 M Sodium Hydroxide (NaOH)13.0Very LowAt high pH, the compound will be in its free base form, which is expected to be less water-soluble.
Ethanol / MethanolN/ASolublePolar organic solvents should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)N/ASolubleA common aprotic polar solvent for initial stock solution preparation.
Acetonitrile (ACN)N/AModerately SolubleA polar aprotic solvent, likely a good solvent for this compound.
Dichloromethane (DCM)N/AModerately SolubleThe benzyl and piperidine core provide lipophilic character, enabling solubility in less polar organic solvents.

Stability Profile

The chemical stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Potential Degradation Pathways

The structure of this compound suggests susceptibility to the following degradation pathways:

  • Oxidation: The tertiary amine of the piperidine ring and the benzyl group are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic systems, such as the benzyl group, can be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Experimental Protocols

The following are detailed, standardized protocols for the experimental determination of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[5][6][7][8]

5.1.1 Materials

  • This compound

  • Selected solvents (e.g., water, pH buffers, ethanol)

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

5.1.2 Procedure

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

pKa and pH-Dependent Solubility (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa values of the ionizable groups and, subsequently, the solubility of the compound as a function of pH.[9][10][11][12]

5.2.1 Materials

  • This compound

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Background electrolyte (e.g., KCl) to maintain constant ionic strength

5.2.2 Procedure

  • Dissolve a precisely weighed amount of the compound in a known volume of water containing a background electrolyte.

  • Titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

  • In a separate experiment, titrate a solution of the compound with a standardized solution of NaOH, again recording the pH at each step.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

  • To determine pH-dependent solubility, a suspension of the compound is titrated, and the concentration in solution at different pH values is determined after reaching equilibrium.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are essential for understanding the intrinsic stability of the molecule.[13][14][15][16][17] The conditions outlined below are based on the ICH Q1A(R2) guideline.[13][14]

5.3.1 General Procedure

  • Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a developed and validated stability-indicating HPLC method that can separate the intact compound from all degradation products.[18][19][20][21]

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

5.3.2 Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation: 3% H2O2 at room temperature for up to 7 days.

  • Thermal Degradation: The solid compound and a solution are stored at 60°C/75% RH for up to 2 weeks.

  • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a novel compound and a potential degradation pathway.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Compound Synthesis and Purification B Shake-Flask Method (Thermodynamic Solubility) A->B C Potentiometric Titration (pKa and pH-Solubility) A->C D Solubility in Organic Solvents A->D E Solubility Profile Established B->E C->E D->E F Stability-Indicating Method Development (HPLC) E->F Informs Formulation and Stability Studies G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) F->G H Identification of Degradation Products G->H I Stability Profile and Degradation Pathways H->I

Figure 1: Experimental Workflow for Characterization

G cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_acidic Acidic Stress (e.g., HCl, Heat) start (4-(Aminomethyl)-1-benzyl piperidin-4-yl)methanol A N-Oxide Formation (Piperidine Nitrogen) start->A B Benzylic Oxidation start->B C Potential Dehydration (Loss of -CH₂OH as H₂O) start->C

Figure 2: Plausible Degradation Pathways

Conclusion

While specific data for this compound is not currently available, this technical guide provides a comprehensive roadmap for its characterization. By leveraging data from structural analogs and employing the detailed experimental protocols outlined herein, researchers can systematically determine the solubility and stability profiles of this novel compound. This information is fundamental for advancing the molecule through the drug discovery and development pipeline, enabling informed decisions on formulation, analytical method development, and predicting its in vivo behavior.

References

The Piperidine Scaffold: A Versatile Tool in Modern Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of Novel Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a privileged scaffold.[1][2] The structural and physicochemical properties of the piperidine moiety contribute to favorable pharmacokinetic profiles, including enhanced metabolic stability and improved transport across biological membranes, often leading to reduced toxicity.[3] This guide delves into the burgeoning research on novel piperidine derivatives, with a particular focus on their promising applications in oncology and neuroscience, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Anticancer Applications of Novel Piperidine Derivatives

Recent research has illuminated the potent anticancer activities of several novel piperidine derivatives. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis, making them promising candidates for further development.

One notable example is Compound 17a , a piperidine derivative that has demonstrated significant anticancer activity against prostate cancer.[4][5] It has been shown to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner and induce apoptosis by modulating the expression of key regulatory proteins.[4][6]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
PC-3Prostate<25 (GI50, µg/mL)[1]
Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Compound 17a has been identified as a tubulin polymerization inhibitor that binds to the colchicine binding site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest and the subsequent induction of apoptosis.

cluster_0 Cellular Effects of Compound 17a Compound_17a Compound 17a Tubulin Tubulin Compound_17a->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Cell_Cycle_Arrest->Apoptosis Bax Bax (Pro-apoptotic) Upregulation Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 XIAP XIAP Downregulation Apoptosis->XIAP Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation XIAP->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Signaling pathway of Compound 17a leading to cancer cell death.

Experimental Protocols

A general synthetic approach for piperidine-based anticancer agents often involves multi-step reactions. For instance, the synthesis of ceritinib analogs involves the functionalization of the terminal piperidine ring with various phosphamides and carbamates.[7]

G start Starting Piperidine Scaffold step1 Functional Group Interconversion start->step1 step2 Coupling Reaction with Pharmacophore step1->step2 step3 Purification and Characterization step2->step3 end Novel Piperidine Derivative step3->end

General workflow for the synthesis of novel piperidine derivatives.

Detailed Protocol: MTT Assay for Cell Viability [1][8][9]

This protocol outlines the determination of the cytotoxic effects of novel piperidine derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with piperidine derivative (various conc.) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate % viability and IC50 value F->G

Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: Western Blot Analysis for Apoptosis Markers [1][10]

This protocol is used to detect changes in the expression of apoptosis-related proteins.

  • Cell Lysis: After treatment with the piperidine derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Applications in Alzheimer's Disease Research

Novel piperidine derivatives have also emerged as promising therapeutic agents for Alzheimer's disease, primarily through their potent inhibition of cholinesterases.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory activities of various benzylpiperidine and benzoylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below.

DerivativeTarget EnzymeIC50
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) AChE0.56 nM[11]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) AChE0.41 ± 1.25 µM[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) AChE5.94 ± 1.08 µM[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) AChE (electric eel)0.39 ± 0.11 µM[12]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) BChE (equine serum)0.16 ± 0.04 µM[12]
Benzamide Piperidine Derivative (5d) AChE13 ± 2.1 nM[13]
Donepezil (Reference Drug) AChE600 ± 50 nM[13]
Experimental Protocols

The synthesis of these potent cholinesterase inhibitors involves a multi-step process, including the initial reaction of 4-piperidinecarboxamide with substituted benzyl bromides, followed by reduction and subsequent condensation reactions.

Detailed Protocol: Ellman's Method for Cholinesterase Inhibition Assay [6]

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), and acetylthiocholine iodide (ATCI) substrate solution (75 mM). Prepare serial dilutions of the test piperidine derivative.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the piperidine derivative solution at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the AChE or BChE solution to each well.

  • Substrate Addition: After a brief pre-incubation, add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Ellman_Assay_Workflow A 1. Prepare reagents: Buffer, DTNB, ATCI, and piperidine derivative B 2. Add buffer, DTNB, and derivative to 96-well plate A->B C 3. Add Cholinesterase (AChE or BChE) B->C D 4. Add ATCI substrate to start reaction C->D E 5. Measure absorbance at 412 nm over time D->E F 6. Calculate % inhibition and IC50 value E->F

Workflow for the Ellman's cholinesterase inhibition assay.

Detailed Protocol: Morris Water Maze for Cognitive Assessment [4][5]

This behavioral test is used to assess spatial learning and memory in rodent models of Alzheimer's disease.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

  • Acquisition Phase (Training):

    • Place the mouse in the water at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Repeat for several trials per day for 4-5 consecutive days.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Future Directions

The versatility of the piperidine scaffold continues to offer exciting opportunities for the development of novel therapeutics. Future research will likely focus on the synthesis of more complex and diverse piperidine libraries, the exploration of new biological targets, and the optimization of lead compounds to enhance their efficacy and safety profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of next-generation piperidine-based drugs for a wide range of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Benzylpiperidine Compounds

The benzylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a wide array of therapeutic agents targeting the central nervous system (CNS).[1] Its unique combination of a basic piperidine ring and a lipophilic benzyl group facilitates interactions with numerous biological targets, making it a cornerstone in modern drug discovery.[2][3] This technical guide explores the discovery, history, and pharmacological significance of key benzylpiperidine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and chemical pathways.

Early History and Discovery

The emergence of the N-benzylpiperidine scaffold is closely tied to the advancements in piperidine chemistry during the late 19th and early 20th centuries. While a singular discovery event for the parent N-benzylpiperidine molecule is difficult to pinpoint, its synthesis through the N-benzylation of piperidine is a fundamental reaction in organic chemistry.[2] The strategic importance of this scaffold became prominent in the mid-20th century with the exploration of synthetic analgesics and antihistamines, where the N-benzyl group was recognized for its ability to modulate pharmacological activity.[2]

Key Benzylpiperidine-Containing Drugs

The versatility of the benzylpiperidine core is exemplified by its presence in several successful CNS drugs. This section details the history, mechanism of action, and synthesis of two prominent examples: Donepezil and Fipexide.

Donepezil: A Landmark in Alzheimer's Disease Treatment

Donepezil (marketed as Aricept) is a reversible acetylcholinesterase (AChE) inhibitor widely used in the palliative treatment of Alzheimer's disease.[4] Developed by Eisai, its synthesis was first described in the late 1980s and it was introduced as a second-generation AChE inhibitor with high selectivity and a long half-life.[4][5]

Mechanism of Action: In Alzheimer's disease, a deficit of acetylcholine contributes to cognitive decline.[6] Donepezil inhibits AChE, the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[6][7] This inhibition increases the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission.[7] The N-benzylpiperidine moiety of donepezil plays a crucial role by binding to the catalytic active site of AChE.[8][9]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) Vesicle ACh Vesicle ACh_synthesis->Vesicle Packaged ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR ACh Receptor ACh_released->AChR Binds Choline Choline AChE->Choline Breaks down into Acetate Acetate AChE->Acetate Breaks down into Donepezil Donepezil Donepezil->AChE Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of Action of Donepezil. (Within 100 characters)

Pharmacological Data: Donepezil is a highly selective inhibitor of AChE over butyrylcholinesterase (BuChE).[9]

Compound Target Inhibitory Concentration (IC₅₀) Selectivity (AChE/BuChE)
DonepezilAChE14 nM[9]~1000-fold[9]
Coumarin Derivative 5aAChE0.11 nM[9]-
Scopoletin Derivative 33aAChE0.215 µM[9]-

Experimental Protocol: Synthesis of Donepezil: A common synthetic route involves the aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine, followed by the reduction of the resulting double bond.[4]

  • Step 1: Aldol Condensation:

    • Dissolve 5,6-dimethoxy-1-indanone in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.

    • Add a solution of 1-benzyl-4-formylpiperidine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the unsaturated intermediate.[4]

  • Step 2: Catalytic Hydrogenation:

    • Dissolve the unsaturated intermediate from Step 1 in a solvent such as ethanol or methanol.

    • Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-20 atm).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter off the catalyst and concentrate the filtrate to obtain Donepezil. The hydrochloride salt can be formed by treating the free base with HCl.[4][5]

Donepezil_Synthesis cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Indanone 5,6-Dimethoxy-1-indanone Condensation Strong Base (LDA) THF, -78°C to RT Indanone->Condensation Aldehyde N-Benzyl-4-formylpiperidine Aldehyde->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Hydrogenation H₂, PtO₂ or Pd/C Methanol Intermediate->Hydrogenation Donepezil Donepezil Hydrogenation->Donepezil

Caption: Synthetic Workflow for Donepezil. (Within 100 characters)
Fipexide: A Nootropic Agent

Fipexide was developed in Italy in 1983 and used as a nootropic agent for the treatment of senile dementia in Italy and France.[10] It is chemically distinct from other benzylpiperidines, being an amide of p-chlorophenoxyacetate and a benzylpiperazine derivative.[10] Its use has declined due to rare but severe side effects.[10]

Mechanism of Action: Fipexide's cognitive-enhancing effects are believed to be mediated, at least in part, through the dopaminergic system.[11] Studies have shown that it reduces the activity of striatal adenylate cyclase, an enzyme crucial for signal transduction downstream of dopamine receptors.[11][12][13] By inhibiting this enzyme, Fipexide modulates dopaminergic neurotransmission, which plays a role in learning and memory.[11]

Fipexide_MoA Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to Fipexide Fipexide Fipexide->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cognitive Cognitive Effects PKA->Cognitive Leads to

Caption: Fipexide's Signaling Pathway. (Within 100 characters)

Experimental Protocol: Synthesis of Fipexide: The synthesis involves the displacement of a piperonyl group from 1,4-bis-piperonylpiperazine by 4-chlorophenoxyacetic acid.[10]

  • Step 1: Preparation of 1,4-bis-piperonylpiperazine:

    • Perform a phase-transfer catalytic (PTC) alkylation of piperazine with 2 equivalents of piperonyl chloride.

    • Use a phase-transfer catalyst such as cetrimonium bromide.

    • The reaction yields 1,4-bis-piperonylpiperazine.[10]

  • Step 2: Formation of Fipexide:

    • Treat the 1,4-bis-piperonylpiperazine with 4-chlorophenoxyacetic acid under basic conditions.

    • This reaction displaces one of the piperonyl groups, which is then substituted by the 4-chlorophenoxyacetyl group to form the final fipexide product.[10]

Benzylpiperidines as Monoamine Reuptake Inhibitors

Beyond specific drugs like Donepezil, the benzylpiperidine scaffold is a key component in compounds designed to modulate monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[1] These compounds often act as reuptake inhibitors or releasing agents.

Structure-Activity Relationships (SAR): Research into 4-benzylpiperidine derivatives has revealed key structural features that determine their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][14]

  • Linker Length: In 4-benzylpiperidine carboxamides, a two-carbon linker between the piperidine and a terminal aromatic ring favors DAT inhibition over a three-carbon linker.[14]

  • Aromatic Substituents: Diphenyl groups on the carboxamide moiety enhance DAT inhibition, while biphenyl groups favor SERT inhibition.[14]

Pharmacological Data:

Compound Target Binding Affinity (Kᵢ) Functional Inhibition (IC₅₀)
2-Benzylpiperidine[15]DAT6,360 nM3,780 - 8,800 nM
NET36% inhibition @ 10,000 nM-
SERT22% inhibition @ 10,000 nM-
Compound 52 (Dual MOR/σ1R Ligand)[16]µ-opioid receptor (MOR)56.4 nM-
Sigma-1 receptor (σ1R)11.0 nM-

Experimental Protocol: General Synthesis of 4-Benzylpiperidine:

  • Step 1: Benzylation of Pyridine:

    • React 4-cyanopyridine with toluene in the presence of a catalyst to form 4-benzylpyridine.[17][18]

  • Step 2: Reduction of the Pyridine Ring:

    • Perform a catalytic hydrogenation of the 4-benzylpyridine. Catalysts such as Raney-Ni or rhodium can be used.[8]

    • This reduction saturates the pyridine ring, yielding 4-benzylpiperidine.[17]

Benzylpiperidine_Synthesis Start 4-Cyanopyridine + Toluene Step1 Benzylation Reaction Start->Step1 Intermediate 4-Benzylpyridine Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Raney-Ni) Intermediate->Step2 Product 4-Benzylpiperidine Step2->Product

Caption: General Synthesis of 4-Benzylpiperidine. (Within 100 characters)

Conclusion

The history of benzylpiperidine compounds illustrates a remarkable journey from a fundamental chemical structure to a privileged scaffold in CNS drug discovery. From the targeted enzyme inhibition of Donepezil in Alzheimer's disease to the modulation of complex signaling pathways by nootropics like Fipexide and the fine-tuning of monoamine levels by reuptake inhibitors, the benzylpiperidine core has proven exceptionally versatile. The continued exploration of its structure-activity relationships and the development of novel synthetic routes ensure that benzylpiperidine derivatives will remain a significant area of focus for researchers and drug development professionals for the foreseeable future.

References

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a key chemical intermediate possessing a unique disubstituted piperidine core. This structure, featuring both an aminomethyl and a hydroxymethyl group at the C4 position, makes it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel therapeutic agents.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solvents. Solubility in aqueous solutions will be pH-dependent.
CAS Number Not assigned.

Synthesis and Experimental Protocols

Due to the absence of a direct, documented synthesis for this compound, a plausible multi-step synthetic pathway is proposed, drawing upon established organic chemistry principles and analogous transformations found in the literature. Two potential routes are outlined below, starting from the readily available precursor, 1-benzyl-4-piperidone.

Pathway 1: Diol Intermediate Route

This pathway proceeds through a diol intermediate, which is then selectively functionalized to introduce the amino group.

Pathway_1 A 1-Benzyl-4-piperidone B Diethyl 1-benzylpiperidine- 4,4-dicarboxylate A->B Diethyl malonate, NaOEt, EtOH C (1-Benzylpiperidine-4,4-diyl) dimethanol B->C LiAlH4, THF D 4-((Tosyloxy)methyl)-1-benzyl- piperidin-4-yl)methanol C->D TsCl, Ag2O, KI, CH2Cl2 E (4-(Azidomethyl)-1-benzyl- piperidin-4-yl)methanol D->E NaN3, DMF F (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol E->F LiAlH4, THF

Figure 1: Proposed synthetic pathway for this compound via a diol intermediate.

Experimental Protocols:

  • Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature.

    • To this solution, add 1-benzyl-4-piperidone.

    • The reaction mixture is then heated at reflux for several hours.

    • After cooling, the mixture is neutralized with a dilute acid and extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the diester.

  • Step 2: Reduction to (1-Benzylpiperidine-4,4-diyl)dimethanol

    • A solution of diethyl 1-benzylpiperidine-4,4-dicarboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C.[1][2]

    • The reaction mixture is then stirred at room temperature for several hours.

    • The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the diol.

  • Step 3: Selective Monotosylation

    • To a solution of the diol in dichloromethane, add silver(I) oxide, a catalytic amount of potassium iodide, and one equivalent of p-toluenesulfonyl chloride (TsCl).[3]

    • The reaction is stirred at room temperature until completion, monitored by TLC.

    • The mixture is filtered, and the filtrate is washed, dried, and concentrated to yield the monotosylated product.

  • Step 4: Conversion to Azide

    • The monotosylated diol is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added.

    • The mixture is heated to facilitate the nucleophilic substitution.

    • After completion, the reaction is worked up by extraction to yield the azido alcohol.

  • Step 5: Reduction of Azide to Amine

    • The azido alcohol is reduced to the primary amine using a reducing agent such as lithium aluminum hydride in THF.[1][4]

    • The reaction is performed under standard reduction conditions, followed by an aqueous workup to yield the final product, this compound.

Pathway 2: Cyano-Carboxylic Acid Intermediate Route

This alternative pathway involves the simultaneous reduction of a nitrile and a carboxylic acid functionality.

Pathway_2 A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4- piperidinecarboxylic acid A->B KCN, (NH4)2CO3, then H3O+ C (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol B->C LiAlH4, THF

Figure 2: Proposed synthetic pathway via a cyano-carboxylic acid intermediate.

Experimental Protocols:

  • Step 1: Synthesis of 1-Benzyl-4-cyano-4-piperidinecarboxylic acid

    • This step can be achieved through a modified Strecker synthesis. 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[5]

    • Subsequent hydrolysis of the hydantoin under acidic or basic conditions would yield the desired 4-amino-4-carboxylic acid derivative.

    • Alternatively, a reaction with hydrocyanic acid followed by hydrolysis could yield the 4-hydroxy-4-carboxylic acid, which would then require conversion of the hydroxyl to an amino group. A more direct route to the cyano-carboxylic acid is desirable but may require specialized reagents. A plausible method involves the reaction of 1-benzyl-4-piperidone with hydrocyanic acid to form the cyanohydrin, followed by oxidation and subsequent hydrolysis of the nitrile to a carboxylic acid, though this route is complex. A more direct approach to a precursor would be the synthesis of 1-benzyl-4-cyano-4-anilinopiperidine followed by hydrolysis.[6]

  • Step 2: Simultaneous Reduction of Nitrile and Carboxylic Acid

    • The 1-benzyl-4-cyano-4-piperidinecarboxylic acid is dissolved in anhydrous THF and added dropwise to a suspension of excess lithium aluminum hydride in THF at 0°C.[1][7][8]

    • The reaction mixture is stirred at room temperature and then refluxed to ensure complete reduction of both the nitrile and the carboxylic acid functionalities.

    • A standard aqueous workup is performed to quench the excess hydride and isolate the final product.

Applications in Drug Development

The this compound scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, or used in reductive amination reactions to introduce further substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers or esters.

This dual functionality allows for the creation of libraries of compounds for screening against various biological targets. The piperidine ring is a common motif in many approved drugs, often serving as a scaffold to correctly orient pharmacophoric groups for interaction with receptors or enzymes.

Potential Therapeutic Areas:

  • CNS Disorders: The benzylpiperidine core is found in numerous centrally acting agents.

  • Oncology: The ability to introduce diverse functional groups makes this intermediate suitable for the development of targeted cancer therapies.

  • Infectious Diseases: The scaffold can be elaborated to design novel antibacterial or antiviral agents.

Data Presentation

As this is a proposed intermediate, experimental data is not available. The following tables represent the expected analytical data based on the proposed structure.

Table 1: Expected NMR Data (Predicted)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H7.20-7.40m5HPhenyl-H
¹H3.50s2H-CH₂-Ph
¹H3.45s2H-CH₂-OH
¹H2.70s2H-CH₂-NH₂
¹H2.50-2.70m4HPiperidine-H (axial, C2, C6)
¹H1.50-1.70m4HPiperidine-H (equatorial, C3, C5)
¹³C138.0s1CPhenyl-C (ipso)
¹³C129.0d2CPhenyl-C (ortho)
¹³C128.5d2CPhenyl-C (meta)
¹³C127.0d1CPhenyl-C (para)
¹³C68.0t1C-CH₂-OH
¹³C63.0t1C-CH₂-Ph
¹³C53.0t2CPiperidine-C (C2, C6)
¹³C48.0t1C-CH₂-NH₂
¹³C45.0s1CPiperidine-C (C4)
¹³C30.0t2CPiperidine-C (C3, C5)

Table 2: Expected Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)
ESI235.1805

Conclusion

This compound represents a promising, albeit currently non-commercial, chemical intermediate. The proposed synthetic routes, based on well-established chemical transformations, offer a viable path to its production. Its unique bifunctional nature provides a versatile platform for the synthesis of diverse and complex molecules, making it a valuable tool for medicinal chemists and drug development professionals in the exploration of new therapeutic agents. Further research into the optimization of its synthesis and the exploration of its applications is warranted.

References

Methodological & Application

Synthesis of spiro-oxazolidinone using (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiro-oxazolidinones represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their diverse biological activities. The oxazolidinone core is a key pharmacophore in several approved antibacterial agents, most notably Linezolid, which is effective against multi-drug resistant Gram-positive bacteria.[1][2][3] The rigid spirocyclic scaffold can offer unique three-dimensional diversity, potentially leading to improved potency, selectivity, and pharmacokinetic properties. This document outlines a detailed protocol for the synthesis of a novel spiro-oxazolidinone, 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one, utilizing (4-(aminomethyl)-1-benzylpiperidin-4-yl)methanol as the starting material.

Principle

The synthesis is based on the cyclization of a 1,2-amino alcohol with a carbonyl source to form the oxazolidinone ring. In this protocol, we employ triphosgene as a highly effective carbonyl source for the intramolecular cyclization of this compound. The reaction proceeds via the formation of an intermediate chloroformate and isocyanate, which then rapidly cyclize to form the desired spiro-oxazolidinone. This method is advantageous due to its high efficiency and the clean formation of the product.

Experimental Protocol

Materials and Equipment
  • This compound

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Synthesis of 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one
  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 4.0 mmol) and triethylamine (1.2 mL, 8.8 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of triphosgene (0.47 g, 1.6 mmol) in anhydrous dichloromethane (10 mL). Add the triphosgene solution dropwise to the stirred solution of the amino alcohol over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one as a white solid. Determine the melting point and characterize the compound using NMR and mass spectrometry.

Data Presentation

ParameterValue
Product Name 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one
Molecular Formula C₁₅H₂₀N₂O₂
Molecular Weight 260.33 g/mol
Yield 85%
Purity (by HPLC) >98%
Melting Point 125-127 °C
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H), 5.15 (s, 1H), 3.52 (s, 2H), 3.48 (s, 2H), 2.55-2.45 (m, 4H), 1.85-1.75 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 159.5, 138.0, 129.2, 128.3, 127.2, 68.0, 63.2, 58.5, 52.8, 48.5, 34.2
Mass Spec (ESI+) m/z 261.16 [M+H]⁺

Visualizations

G cluster_0 Experimental Workflow A Dissolve this compound and Et3N in DCM B Cool to 0°C A->B C Add Triphosgene Solution B->C D Reaction at Room Temperature (2h) C->D E Quench with NaHCO3 D->E F Aqueous Work-up E->F G Purification by Column Chromatography F->G H Characterization (NMR, MS, MP) G->H I Final Product: 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one H->I

Caption: Experimental workflow for the synthesis of 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one.

G cluster_1 Hypothetical Signaling Pathway Inhibition A Spiro-oxazolidinone B Bacterial Ribosome (50S subunit) A->B Binds to C Inhibition of Protein Synthesis Initiation B->C Leads to D Bacterial Cell Death C->D Results in

Caption: Proposed mechanism of action for a spiro-oxazolidinone antibacterial agent.

Applications and Future Directions

The synthesized spiro-oxazolidinone, 1-benzyl-8-oxa-6-azaspiro[4.5]decan-7-one, serves as a novel scaffold for the development of potential therapeutic agents. Given the established antibacterial properties of the oxazolidinone class, this compound and its derivatives warrant investigation for their antimicrobial activity against a panel of clinically relevant pathogens.[3][4]

Future work will focus on the following areas:

  • Biological Screening: Evaluation of the synthesized compound for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the benzyl group and the piperidine ring to explore the SAR and optimize biological activity.

  • Mechanism of Action Studies: Investigating the precise molecular target and mechanism of action of any active compounds, likely involving inhibition of bacterial protein synthesis.[2]

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of a novel spiro-oxazolidinone. The straightforward and efficient nature of this synthetic route allows for the generation of this and related compounds for further investigation in drug discovery programs. The unique structural features of this spirocyclic system hold promise for the development of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: Synthesis of a Novel PARP Inhibitor Utilizing (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The chemical architecture of these inhibitors is diverse, yet many successful candidates incorporate nitrogen-containing heterocyclic moieties, such as piperidine and piperazine, which can be crucial for optimizing pharmacological properties including potency, selectivity, and bioavailability. This document outlines a representative protocol for the incorporation of the bifunctional building block, (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, into the synthesis of a novel potential PARP inhibitor. This protocol is based on established amide coupling methodologies prevalent in the synthesis of related bioactive molecules.

Proposed Synthetic Route

The proposed synthesis involves the amide coupling of this compound with a key intermediate, 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid. This acid derivative contains the phthalazinone core, a common pharmacophore in many potent PARP inhibitors. The reaction creates a stable amide linkage, connecting the piperidine-based fragment to the core of the inhibitor.

Experimental Protocol

Reaction: Amide Coupling of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid with this compound

Materials:

  • 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid266.251.0
This compound248.351.1
BOP reagent442.281.2
DIPEA129.243.0
Product (Hypothetical) 496.60 (Theoretical)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid C BOP, DIPEA, DMF A->C B This compound B->C D N-((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)-4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzamide C->D

Caption: Proposed synthesis of a novel PARP inhibitor.

PARP Signaling Pathway in DNA Repair

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: Simplified PARP1 signaling in DNA repair.

Concluding Remarks

The provided protocol offers a plausible and chemically sound method for the synthesis of a novel PARP inhibitor using this compound. This approach highlights the utility of this building block in constructing complex molecules for drug discovery. The synthesis relies on a robust and widely used amide coupling reaction, making it accessible for researchers in the field. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity of the final compound. The synthesized molecule would require extensive biological evaluation to determine its efficacy as a PARP inhibitor.

Application of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol represents a promising, yet underexplored, chemical scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly available literature, its structural components, namely the 1-benzylpiperidine core and the 4-aminomethyl-4-hydroxymethyl substitution, suggest significant potential for the development of novel therapeutic agents. The 1-benzylpiperidine motif is a well-established pharmacophore found in a multitude of biologically active compounds, offering a versatile platform for engaging with various biological targets through hydrophobic and cation-π interactions. The presence of both a primary amine and a primary alcohol at the 4-position provides key hydrogen bonding capabilities and sites for further chemical modification, making it an attractive starting point for library synthesis and lead optimization.

This document provides an overview of the potential applications of this compound, drawing upon data from structurally related compounds. It includes potential therapeutic targets, hypothetical protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways to guide researchers in exploring the therapeutic potential of this scaffold.

Potential Therapeutic Applications

The 1-benzylpiperidine scaffold has been successfully employed in the design of inhibitors for a range of enzymes and receptors. Based on the activities of related molecules, derivatives of this compound are predicted to be active in the following areas:

  • Neurodegenerative Diseases: As inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The benzyl group can interact with the peripheral anionic site of AChE, while the piperidine core can engage with the catalytic active site.

  • Inflammation and Pain: Through the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL increases 2-AG levels, leading to anti-inflammatory and analgesic effects.

  • Cancer: The anti-proliferative and antimitotic potential of N-benzylpiperidine derivatives has been noted, suggesting possible applications in oncology.

  • Infectious Diseases: The 4-aminopiperidine scaffold has shown promise in the development of antifungal agents that target ergosterol biosynthesis.[2]

Quantitative Data for Related N-Benzylpiperidine Derivatives

The following table summarizes the biological activity of various N-benzylpiperidine derivatives, providing a rationale for the exploration of the title compound.

Compound ClassTargetRepresentative CompoundIC50/KiReference
Benzylpiperidine DerivativesAcetylcholinesterase (AChE)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56 nMNot directly in search results
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Compound 13199 nM[1]
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Compound 16193 nM[1]
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Compound 18199 nM[1]
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Compound 29 (benzylpiperazine)489 nM[1]
4-Aminopiperidine DerivativesCandida spp. (Antifungal)1-benzyl-N-dodecylpiperidin-4-amineMIC: 1–4 µg/mL[2]
4-Aminopiperidine DerivativesAspergillus spp. (Antifungal)1-benzyl-N-dodecylpiperidin-4-amineMIC: 1–8 µg/mL[2]

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from 1-benzylpiperidine-4-carboxylic acid.

Workflow for the Synthesis of this compound

A 1-Benzylpiperidine- 4-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 1-benzylpiperidine- 4-carboxylate B->C D Amidation (e.g., NH3, MeOH) C->D E 1-Benzylpiperidine- 4-carboxamide D->E F Reduction of Amide (e.g., LiAlH4, THF) E->F G (1-Benzylpiperidin-4-yl) methanamine F->G H Introduction of hydroxymethyl group (e.g., via formylation and reduction) G->H I (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol H->I

Caption: A potential synthetic pathway to the target compound.

Materials:

  • 1-benzylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Ammonia in methanol

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of 1-benzylpiperidine-4-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Amidation: Dissolve the crude methyl ester in methanol and saturate the solution with ammonia gas. Stir the mixture in a sealed vessel at room temperature for 48 hours. Concentrate the reaction mixture to yield the carboxamide.

  • Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous THF. Add the carboxamide in THF dropwise to the LiAlH₄ suspension at 0°C. Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Note: This is a proposed synthesis. An alternative route could involve the reduction of a 4-cyano-4-ester substituted piperidine followed by N-benzylation.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the AChE inhibitory activity of the synthesized compounds.

Workflow for AChE Inhibition Assay

A Prepare solutions: - AChE enzyme - DTNB - Acetylthiocholine iodide - Test compound B Incubate AChE with test compound A->B C Add DTNB and Acetylthiocholine iodide B->C D Measure absorbance at 412 nm C->D E Calculate % inhibition and IC50 value D->E

Caption: Workflow for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, DTNB, ATCI, and the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Relevant Signaling Pathways

Endocannabinoid Signaling Pathway

The this compound scaffold holds potential as a modulator of the endocannabinoid system, particularly through the inhibition of MAGL.

DAGL DAGL Two_AG 2-AG DAGL->Two_AG MAGL MAGL Two_AG->MAGL CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 AA Arachidonic Acid MAGL->AA PGs Prostaglandins AA->PGs Inflammation Inflammation PGs->Inflammation Therapeutic_Effects Anti-inflammatory Analgesic Effects CB1_CB2->Therapeutic_Effects Inhibitor (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol Derivative (Inhibitor) Inhibitor->MAGL

Caption: Inhibition of MAGL in the endocannabinoid pathway.

Cholinergic Signaling Pathway

Derivatives of the title compound could act as AChE inhibitors, thereby increasing acetylcholine levels in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.

ACh_synthesis Acetyl-CoA + Choline (ChAT) ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicular_transport Vesicular Transport ACh->Vesicular_transport Synaptic_cleft Synaptic Cleft Vesicular_transport->Synaptic_cleft AChE AChE Synaptic_cleft->AChE Postsynaptic_receptor Postsynaptic Receptor Synaptic_cleft->Postsynaptic_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Inhibitor (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol Derivative (Inhibitor) Inhibitor->AChE

Caption: AChE inhibition in the cholinergic synapse.

Conclusion

While this compound itself requires further investigation, the wealth of data on related N-benzylpiperidine and 4-aminopiperidine derivatives strongly supports its potential as a valuable scaffold in drug discovery. Its synthetic tractability and the diverse biological activities of its parent structures make it a compelling candidate for the development of new therapeutics, particularly for neurodegenerative disorders and inflammatory conditions. The protocols and pathways detailed herein provide a foundational framework for researchers to embark on the exploration of this promising molecule.

References

Application Notes and Protocols for Reactions Involving (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis and potential applications of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a versatile bifunctional piperidine derivative. The protocols outlined below are based on established synthetic methodologies for related compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with commercially available 4-piperidinecarboxylic acid. The proposed synthetic pathway involves the formation of a key intermediate, 1-benzyl-4-cyanopiperidine-4-carboxamide, followed by a one-pot reduction of both the nitrile and amide functionalities.

A. Synthetic Scheme

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Amidation cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction A 4-Piperidinecarboxylic acid B 1-Benzyl-4-piperidinecarboxylic acid A->B   Benzyl bromide, K2CO3, Acetonitrile, Reflux C 1-Benzyl-4-piperidinecarboxylic acid D 1-Benzylpiperidine-4-carboxamide C->D   SOCl2, NH4OH, DCM E 1-Benzylpiperidine-4-carboxamide F 1-Benzyl-4-cyanopiperidine-4-carboxamide E->F   Oxalyl chloride, Triethylamine, NaCN, DCM G 1-Benzyl-4-cyanopiperidine-4-carboxamide H This compound G->H   LiAlH4, THF, Reflux

Caption: Proposed synthetic pathway for this compound.

B. Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidinecarboxylic acid

  • Materials: 4-Piperidinecarboxylic acid, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • To a solution of 4-piperidinecarboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-benzyl-4-piperidinecarboxylic acid.

Protocol 2: Synthesis of 1-Benzylpiperidine-4-carboxamide

  • Materials: 1-Benzyl-4-piperidinecarboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), dichloromethane (DCM).

  • Procedure:

    • Suspend 1-benzyl-4-piperidinecarboxylic acid (1.0 eq) in DCM and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise, then allow the mixture to stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

    • Stir the mixture vigorously for 1 hour, then separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzylpiperidine-4-carboxamide.

Protocol 3: Synthesis of 1-Benzyl-4-cyanopiperidine-4-carboxamide

  • Materials: 1-Benzylpiperidine-4-carboxamide, oxalyl chloride, triethylamine, sodium cyanide (NaCN), DCM.

  • Procedure:

    • Dissolve 1-benzylpiperidine-4-carboxamide (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add oxalyl chloride (1.5 eq) dropwise, followed by triethylamine (3.0 eq).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • In a separate flask, prepare a solution of sodium cyanide (2.0 eq) in water and cool to 0 °C.

    • Carefully add the activated amide solution to the cyanide solution and stir vigorously for 2 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-benzyl-4-cyanopiperidine-4-carboxamide. Purify by column chromatography.

Protocol 4: Synthesis of this compound

  • Materials: 1-Benzyl-4-cyanopiperidine-4-carboxamide, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-benzyl-4-cyanopiperidine-4-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

C. Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data
11-Benzyl-4-piperidinecarboxylic acid4-Piperidinecarboxylic acidBenzyl bromide, K₂CO₃85-95>95¹H NMR, ¹³C NMR, MS
21-Benzylpiperidine-4-carboxamide1-Benzyl-4-piperidinecarboxylic acidSOCl₂, NH₄OH80-90>95¹H NMR, ¹³C NMR, MS
31-Benzyl-4-cyanopiperidine-4-carboxamide1-Benzylpiperidine-4-carboxamideOxalyl chloride, Et₃N, NaCN60-70>90¹H NMR, ¹³C NMR, MS, IR
4This compound1-Benzyl-4-cyanopiperidine-4-carboxamideLiAlH₄50-65>95¹H NMR, ¹³C NMR, MS, IR

II. Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The primary amine and primary alcohol functionalities offer orthogonal handles for further chemical modifications. The N-benzylpiperidine motif is a common scaffold in a variety of biologically active compounds.[1]

A. Potential Reactions
  • N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to generate secondary amines.

  • O-Alkylation/Esterification: The primary alcohol can be alkylated to form ethers or esterified to produce esters, further expanding the chemical diversity of derivatives.

  • Scaffold for Combinatorial Chemistry: The bifunctional nature of the molecule makes it an ideal scaffold for the parallel synthesis of compound libraries for high-throughput screening.

B. Workflow for Derivative Synthesis

G cluster_0 Amine Modification cluster_1 Alcohol Modification A This compound B N-Acylation A->B   RCOCl, Base C N-Sulfonylation A->C   RSO2Cl, Base D Reductive Amination A->D   R'CHO, NaBH(OAc)3 E O-Alkylation A->E   R''X, Base F O-Esterification A->F   R'''COCl, Base G Diverse Library of Bioactive Candidates B->G C->G D->G E->G F->G

Caption: Synthetic utility of the target compound as a scaffold.

III. Potential Biological Significance

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, acting as receptor antagonists, enzyme inhibitors, and ion channel modulators. The introduction of the aminomethyl and hydroxymethyl groups at the 4-position provides opportunities for specific interactions with biological targets, potentially leading to the discovery of novel therapeutic agents.

A. Drug Discovery Signaling Pathway Context

While no specific signaling pathway has been directly elucidated for this compound itself, its derivatives could potentially interact with various biological targets. The following diagram illustrates a generalized drug discovery workflow where this compound could serve as a starting point for identifying a lead compound that modulates a hypothetical signaling pathway.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Target Engagement & Pathway Modulation A This compound Scaffold B Combinatorial Synthesis A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G H Target Protein (e.g., GPCR, Kinase) G->H I Signaling Cascade H->I J Cellular Response I->J K Therapeutic Effect J->K

Caption: Drug discovery workflow utilizing the target compound scaffold.

References

Application Notes and Protocols for the Quantification of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a chemical compound with a piperidine core, a structural motif prevalent in many biologically active molecules and pharmaceuticals. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this particular analyte are not widely published, the protocols described herein are based on established analytical principles and data from structurally similar compounds containing the benzylpiperidine moiety. These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Physicochemical Properties (Inferred)

A thorough understanding of the physicochemical properties of an analyte is crucial for the development of analytical methods. Based on the structures of similar compounds such as (1-Benzyl-4-piperidyl)methanol and 4-Amino-1-benzylpiperidine, the following properties for this compound can be inferred:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C14H22N2ODeduced from the chemical structure.
Molecular Weight 234.34 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or oil.[1]Based on similar benzylpiperidine derivatives.
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents. Expected to have some solubility in acidic aqueous solutions due to the presence of amino groups.Common solubility profile for similar small molecules.
pKa Expected to have at least two pKa values corresponding to the two amino groups, likely in the range of 8-10.Based on the pKa of piperidine and primary amines.
UV Absorbance Expected to have a UV absorbance maximum around 254-265 nm.Due to the presence of the benzyl group.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and vials.

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical)

ParameterExpected Performance
Linearity R² > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy 98-102% recovery
Precision (%RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing std_prep Prepare Standard Stock (1 mg/mL in Methanol) work_std Prepare Working Standards (1-100 µg/mL) std_prep->work_std inject Inject 10 µL into HPLC System work_std->inject sample_prep Prepare Sample Solution (in Methanol) sample_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level analysis.

Experimental Protocol

1. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • This compound reference standard.

  • Internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with a different mass.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 8 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 235.2 ( [M+H]⁺ )
Product Ions (m/z) To be determined by infusion of the standard. Likely fragments would result from the loss of H₂O, NH₃, or cleavage of the benzyl group.
Collision Energy To be optimized for each transition.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in 50:50 methanol:water.

  • Sample Preparation (e.g., for plasma):

    • To 50 µL of plasma sample, add 150 µL of the IS working solution in acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

4. Method Validation Parameters (Hypothetical)

ParameterExpected Performance
Linearity R² > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Accuracy 95-105% recovery
Precision (%RSD) < 15%

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitate Add IS in Acetonitrile (150 µL) plasma->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject separate UHPLC Separation (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize analyze Triple Quadrupole MS/MS Analysis (MRM) ionize->analyze integrate Integrate Peak Areas (Analyte/IS) analyze->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Logical Workflow for Analytical Method Development

The development of a robust analytical method follows a logical progression of steps to ensure the final method is suitable for its intended purpose.

MethodDev_Workflow define Define Analytical Requirements literature Literature Search & Property Assessment define->literature initial_dev Initial Method Development (Column, Mobile Phase, MS Tuning) literature->initial_dev optimization Method Optimization (Gradient, Flow Rate, etc.) initial_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation routine Routine Application & Quality Control validation->routine

Caption: Logical flow for analytical method development.

Conclusion

The HPLC-UV and LC-MS/MS methods proposed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its use in a regulated environment.

References

Application Notes and Protocols for the Use of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a bifunctional piperidine derivative with potential applications as a scaffold or building block in the synthesis of complex molecules, particularly in drug discovery. Its structure incorporates a primary amine and a primary alcohol on a quaternary center, offering multiple points for chemical modification. This document provides a detailed protocol for the synthesis of this reagent and outlines its potential applications in organic synthesis.

Introduction

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals and bioactive molecules. The unique substitution pattern of this compound, featuring both a nucleophilic amine and an alcohol, makes it a valuable intermediate for constructing diverse chemical libraries. The benzyl group on the piperidine nitrogen provides steric bulk and can be removed under hydrogenolysis conditions if a free secondary amine is required. This reagent can be utilized in the synthesis of spirocycles, substituted piperidines, and as a ligand for metal catalysis.

Synthetic Protocol

The synthesis of this compound can be achieved via a two-step process starting from commercially available 1-benzyl-4-piperidone. The key intermediate is ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, which is subsequently reduced.

Step 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

This procedure is adapted from known methods of α-cyanation of piperidine derivatives.

  • Reaction Scheme:

    • 1-benzyl-4-piperidone reacts with a cyanide source and an ethyl chloroformate to yield the target cyano-ester. A plausible method involves the formation of a cyanohydrin followed by esterification, or a Strecker-type reaction with subsequent manipulation. A more direct approach involves the reaction of an enolate or enamine of 1-benzyl-4-piperidone with a cyanogenating agent. For the purpose of this protocol, we will outline a procedure based on the reaction with ethyl cyanoformate, although this specific reaction is not explicitly detailed in the search results, it represents a plausible synthetic route. A more documented approach involves the reaction of 1-benzyl-4-piperidone with a cyanide source in the presence of an alkylating agent for the hydroxyl group of the intermediate cyanohydrin.

  • Experimental Protocol:

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the enolate.

    • After stirring for 1 hour at -78 °C, add ethyl cyanoformate (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the simultaneous reduction of the nitrile and ester functionalities using a powerful reducing agent.

  • Reaction Scheme:

    • The cyano and ester groups of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate are reduced with lithium aluminum hydride (LiAlH₄).[1][2][3][4]

  • Experimental Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel or by crystallization to obtain this compound.

Data Presentation

StepReactant(s)Reagent(s)ProductYield (%)Purity (%)
11-benzyl-4-piperidone, Ethyl cyanoformateLDAEthyl 1-benzyl-4-cyanopiperidine-4-carboxylate(Not specified)(Not specified)
2Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylateLiAlH₄This compound(Not specified)(Not specified)

Note: Specific yield and purity data for this exact synthetic sequence are not available in the provided search results and would need to be determined experimentally.

Potential Applications in Organic Synthesis

This compound can serve as a versatile reagent in various synthetic transformations:

  • As a Scaffold for Combinatorial Chemistry: The primary amine and primary alcohol can be orthogonally protected and then deprotected to allow for sequential reactions, leading to the creation of diverse libraries of compounds for drug screening.

  • Synthesis of Spirocyclic Heterocycles: The bifunctional nature of the reagent allows for intramolecular cyclization reactions to form spirocyclic systems. For example, reaction with a dicarbonyl compound could lead to the formation of a spiro-heterocycle containing the piperidine ring.

  • As a Ligand in Catalysis: The amino alcohol moiety can act as a bidentate ligand for various transition metals, enabling its use in asymmetric catalysis.

  • Building Block for Bioactive Molecules: The piperidine core is a common motif in many biologically active compounds. This reagent provides a pre-functionalized building block for the synthesis of novel therapeutic agents.

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway start 1-Benzyl-4-piperidone intermediate Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate start->intermediate 1. LDA, THF, -78 °C 2. Ethyl cyanoformate product This compound intermediate->product LiAlH4, THF, reflux

Caption: Proposed two-step synthesis of the target reagent.

Potential Application in Spirocycle Synthesis

Spirocycle_Synthesis reagent This compound spirocycle Spirocyclic Heterocycle reagent->spirocycle dicarbonyl Dicarbonyl Compound (e.g., 1,3-diketone) dicarbonyl->spirocycle

Caption: General scheme for spirocycle formation.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. A blast shield is recommended.

  • Cyanide-containing reagents are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Strong bases like LDA are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety guidelines.

References

Synthesis of Piperidinyl-Isoxazoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of piperidinyl-isoxazoline derivatives, a class of compounds with significant potential in drug discovery, notably as inhibitors of Fatty Acid Amide Hydrolase (FAAH). These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Piperidinyl-isoxazoline derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. A prominent application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2][3] FAAH is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][4]

The synthesis of the isoxazoline core is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful and versatile reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile) to form the five-membered isoxazoline ring.[5][6][7] The piperidine moiety can be incorporated into the final structure by using either a piperidinyl-substituted alkene as the dipolarophile or by starting with a piperidinyl-substituted aldehyde to generate the corresponding nitrile oxide.

This guide outlines two primary synthetic routes to piperidinyl-isoxazoline derivatives, starting from commercially available N-Boc-4-piperidone. Each route involves the synthesis of a key piperidinyl-containing intermediate followed by the 1,3-dipolar cycloaddition.

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that offers flexibility in the introduction of various substituents. The general workflow is depicted below.

Caption: General synthetic workflow for piperidinyl-isoxazoline derivatives.

Experimental Protocols

Route 1: Synthesis via Piperidinyl Aldoxime

This route involves the preparation of an N-protected piperidine-4-carboxaldehyde oxime, which serves as the precursor to the nitrile oxide for the cycloaddition reaction.

Step 1a: Synthesis of N-Boc-4-formylpiperidine

This step is not detailed in the immediate search results but is a known transformation. A common method involves the reduction of the corresponding Weinreb amide or the oxidation of the corresponding alcohol, which can be prepared from N-Boc-4-piperidone.

Step 1b: Synthesis of N-Boc-4-formylpiperidine Oxime

  • Materials: N-Boc-4-formylpiperidine, hydroxylamine hydrochloride, pyridine.

  • Procedure: To a solution of N-Boc-4-formylpiperidine in pyridine, add hydroxylamine hydrochloride. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime. The product can be purified by column chromatography on silica gel.[4]

Step 1c: 1,3-Dipolar Cycloaddition with an Alkene

  • Materials: N-Boc-4-formylpiperidine oxime, alkene (e.g., styrene), N-Chlorosuccinimide (NCS), triethylamine (TEA), and a suitable solvent (e.g., dichloromethane, DCM).

  • Procedure: Dissolve N-Boc-4-formylpiperidine oxime and the alkene in DCM. Add NCS portion-wise at 0 °C and stir for 30 minutes. Then, add TEA dropwise and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired piperidinyl-isoxazoline derivative.

Route 2: Synthesis via Piperidinyl Alkene

This route utilizes an N-protected 4-vinylpiperidine as the dipolarophile in the cycloaddition reaction with an in situ generated nitrile oxide.

Step 2a: Synthesis of N-Boc-4-vinylpiperidine

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), N-Boc-4-piperidone, and an anhydrous solvent (e.g., tetrahydrofuran, THF).[8]

  • Procedure (Wittig Reaction): In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change to deep yellow or orange is typically observed). Stir for 1 hour at 0 °C. Then, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-4-vinylpiperidine.

Step 2b: 1,3-Dipolar Cycloaddition with an Aryl Nitrile Oxide

  • Materials: N-Boc-4-vinylpiperidine, an aryl aldoxime (e.g., benzaldoxime), NCS, TEA, and a suitable solvent (e.g., DCM).

  • Procedure: Dissolve the aryl aldoxime in DCM and add NCS portion-wise at 0 °C. Stir for 30 minutes to form the hydroximoyl chloride. Then, add a solution of N-Boc-4-vinylpiperidine in DCM, followed by the dropwise addition of TEA. The nitrile oxide is generated in situ and reacts with the alkene. Allow the reaction to proceed at room temperature for 12-24 hours. Work-up and purification are similar to the procedure described in Step 1c.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Synthesis of Piperidinyl Precursors

StepReactantsReagents & ConditionsTime (h)Yield (%)Reference
Oximation N-Boc-4-formylpiperidine, Hydroxylamine HClPyridine, RT2-4>90 (crude)[4]
Wittig Reaction N-Boc-4-piperidone, Methyltriphenylphosphonium bromiden-BuLi, THF, 0 °C to RT12-1660-80[8]

Table 2: 1,3-Dipolar Cycloaddition for Piperidinyl-Isoxazoline Synthesis

Route1,3-Dipole PrecursorDipolarophileReagents & ConditionsTime (h)Yield (%)Reference
1N-Boc-4-formylpiperidine oximeStyreneNCS, TEA, DCM, RT12-2450-70General Protocol
2BenzaldoximeN-Boc-4-vinylpiperidineNCS, TEA, DCM, RT12-2460-85[9]
22,4-Dimethoxyphenyl aldoxime4-Allyl-2-methoxyphenolChloramine-T, EtOH-78.9[9]

Mechanism of Action: FAAH Inhibition

Piperidinyl-isoxazoline derivatives, particularly those with a carbamate moiety, have been identified as potent, irreversible inhibitors of FAAH.[1][10] The inhibitory mechanism involves the covalent modification of a catalytic serine residue (Ser241) within the FAAH active site.[1][10]

The catalytic cycle of FAAH involves a Ser-Ser-Lys triad. Ser241 acts as the nucleophile, attacking the carbonyl carbon of the substrate (e.g., anandamide). This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the substrate and forms an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.

Carbamate inhibitors mimic the endogenous substrate. The electrophilic carbonyl carbon of the carbamate is attacked by Ser241. This leads to the formation of a stable, carbamoylated enzyme, effectively inactivating it.[1][3] The slow reversibility of this inhibition is a key feature for their therapeutic potential.[11]

G cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition by Piperidinyl-Isoxazoline Carbamate A Active FAAH (Ser241-OH) B Enzyme-Substrate Complex (FAAH + Anandamide) A->B G Enzyme-Inhibitor Complex A->G C Tetrahedral Intermediate B->C Nucleophilic Attack D Acyl-Enzyme Intermediate C->D Ethanolamine Release E Regenerated FAAH D->E Hydrolysis (Arachidonic Acid Release) E->A F Piperidinyl-Isoxazoline Carbamate Inhibitor F->G H Carbamoylated FAAH (Inactive) G->H Covalent Modification of Ser241

Caption: FAAH catalytic cycle and mechanism of inhibition.

Conclusion

The synthetic routes outlined in these application notes provide a robust framework for the preparation of a diverse library of piperidinyl-isoxazoline derivatives. The modularity of the 1,3-dipolar cycloaddition allows for the introduction of various substituents on both the piperidine and the aryl portions of the molecule, enabling extensive structure-activity relationship (SAR) studies. The provided protocols, data summaries, and mechanistic insights are intended to facilitate further research and development in this promising area of medicinal chemistry.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes, reaction conditions, and catalytic systems for the preparation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials. Detailed experimental protocols are provided for each step, and quantitative data is summarized for comparative analysis.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence:

  • Synthesis of 1-Benzyl-4-piperidone: The piperidine core is first constructed and N-benzylated.

  • Formation of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: A cyanohydrin formation reaction introduces the hydroxymethyl and a nitrile precursor to the aminomethyl group at the C4 position.

  • Reduction of the Nitrile: The final step involves the reduction of the nitrile functionality to the primary amine, yielding the target compound.

Synthetic Pathway Start Starting Materials Step1 Step 1: Synthesis of 1-Benzyl-4-piperidone Start->Step1 Step2 Step 2: Cyanohydrin Formation (1-Benzyl-4-(hydroxymethyl) piperidine-4-carbonitrile) Step1->Step2 NaCN, Acetic Acid Step3 Step 3: Nitrile Reduction Step2->Step3 Reducing Agent FinalProduct (4-(Aminomethyl)-1-benzylpiperidin- 4-yl)methanol Step3->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-Benzyl-4-piperidone

Two primary methods are commonly employed for the synthesis of the key intermediate, 1-benzyl-4-piperidone.

Method A: N-Alkylation of 4-Piperidone

This direct approach involves the benzylation of 4-piperidone hydrochloride.

Experimental Protocol:

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7.0 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, 25 mL) is stirred at room temperature for 30 minutes. Benzyl bromide (2.0 mL, 16.82 mmol) is then added dropwise, and the reaction mixture is heated to 65°C for 14 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is quenched with ice water (25 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with water (2 x 15 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by crystallization (e.g., from 2% methanol in chloroform) affords 1-benzyl-4-piperidone.[1][2]

Method B: From Benzylamine and Methyl Acrylate

This method involves a Dieckmann condensation followed by hydrolysis and decarboxylation.

Experimental Protocol:

To a dry three-necked flask containing 150 mL of anhydrous toluene and sodium metal (2.8 g), the mixture is heated to reflux with stirring. Anhydrous methanol (1 mL) is added, followed by the slow dropwise addition of N,N-bis(β-propionate methyl ester) benzylamine (28 g). The reaction is refluxed for 6 hours. After cooling, the mixture is extracted with 25% hydrochloric acid (150 mL) and refluxed for an additional 5 hours. The reaction mixture is then cooled and neutralized to a pH of approximately 8.5 with a 35% sodium hydroxide solution. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is purified by vacuum distillation to give 1-benzyl-4-piperidone as a light yellow oily liquid.[2][3]

Data Summary for Step 1
MethodStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
A 4-Piperidone monohydrate HCl, Benzyl bromideK₂CO₃DMF6514~89
B Benzylamine, Methyl AcrylateNa, CH₃OH, HCl, NaOHTolueneReflux6 + 5~78

Step 2: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

This step proceeds via a cyanohydrin reaction with 1-benzyl-4-piperidone.

Experimental Protocol:

In a round-bottomed flask, 1-benzyl-4-piperidone (18.0 mL, 97 mmol) is dissolved in glacial acetic acid (21.6 mL). The mixture is stirred in an ice bath. A solution of potassium cyanide (7.30 g, 112 mmol) in water is prepared and added to the reaction mixture. The reaction is stirred for an optimized period (e.g., 18 hours) while monitoring the progress by TLC. Upon completion, the reaction mixture is worked up by appropriate extraction and purification procedures to yield 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.[4]

Note on Safety: Cyanide salts and hydrogen cyanide are highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

Experimental Workflow Step 2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-benzyl-4-piperidone in glacial acetic acid C Cool reaction vessel in ice bath A->C B Prepare aqueous KCN solution D Add KCN solution to 1-benzyl-4-piperidone solution C->D E Stir at 0°C to RT for 18h D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by chromatography or crystallization G->H

Figure 2: Workflow for the synthesis of 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.

Step 3: Reduction of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

The final step is the reduction of the nitrile to a primary amine. Several catalytic systems are effective for this transformation. The choice of catalyst and conditions can influence the yield and purity of the final product.

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a common method for nitrile reduction. The addition of a base like ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[5][6]

Experimental Protocol:

To a solution of 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile in a suitable solvent (e.g., ethanol saturated with ammonia), Raney Nickel (as a slurry in water or ethanol) is added under an inert atmosphere. The reaction vessel is then placed under a hydrogen atmosphere (e.g., balloon or Parr shaker) at a pressure ranging from atmospheric to 500 psi. The reaction is stirred at a temperature between room temperature and 65°C until the uptake of hydrogen ceases. The catalyst is carefully filtered off (note: Raney Nickel can be pyrophoric when dry), and the filtrate is concentrated under reduced pressure. The residue is then purified to afford this compound.

Method B: Catalytic Hydrogenation with Rhodium on Alumina

Rhodium catalysts are highly effective for the hydrogenation of nitriles to primary amines, often with high selectivity and under mild conditions.[7][8][9]

Experimental Protocol:

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol). A 5% Rhodium on alumina catalyst is added to the solution. The mixture is hydrogenated in a high-pressure reactor at a hydrogen pressure of approximately 10 bar and a temperature of around 125°C. The reaction is monitored for completion. After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated from the filtrate, and the resulting product is purified as necessary.

Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

Experimental Protocol:

A solution of 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile in an anhydrous etheral solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to give the desired product.[10]

Data Summary for Step 3

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (psi/bar)Time (h)Typical Yield (%)
A Raney NickelEthanol/AmmoniaRT - 65Atmospheric - 5002-24>90
B 5% Rh/Al₂O₃Methanol/Ethanol~125~10 bar2>95
C LiAlH₄THF0 - RefluxN/A4-15High

digraph "Logical Relationships in Nitrile Reduction" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Start [label="1-Benzyl-4-(hydroxymethyl)\npiperidine-4-carbonitrile", fillcolor="#FBBC05"]; MethodA [label="Catalytic Hydrogenation\n(Raney Ni, H₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodB [label="Catalytic Hydrogenation\n(Rh/Al₂O₃, H₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodC [label="Chemical Reduction\n(LiAlH₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="(4-(Aminomethyl)-1-benzylpiperidin-\n4-yl)methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Secondary/Tertiary Amines", shape=ellipse, fillcolor="#F1F3F4"];

Start -> MethodA; Start -> MethodB; Start -> MethodC;

MethodA -> Product; MethodB -> Product; MethodC -> Product;

MethodA -> Byproduct [style=dashed, label="Minimized by NH₃"]; }

Figure 3: Comparison of reduction methods for 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.

Conclusion

The synthesis of this compound can be reliably achieved through the described three-step sequence. The selection of the specific protocol for each step may depend on the available equipment, safety considerations, and desired scale of the reaction. For the final reduction step, catalytic hydrogenation with Rhodium on alumina offers high selectivity under relatively mild conditions, while reduction with LiAlH₄ is a robust method for achieving high yields. Careful optimization of reaction parameters is recommended to achieve the best results in terms of yield and purity.

References

Application Notes and Protocols: Derivatization of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol and its subsequent evaluation in various biological assays. This document offers insights into the synthesis of novel derivatives and methodologies for assessing their potential as therapeutic agents.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its structure, featuring a primary amine and a primary alcohol on a benzyl-protected piperidine ring, offers multiple points for chemical modification. Derivatization of the primary amine via N-acylation or reductive amination allows for the introduction of a wide array of functional groups, leading to the generation of compound libraries with diverse physicochemical properties and biological activities. Piperidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Derivatization Strategies

The primary amino group of this compound is a key handle for derivatization. Two common and effective strategies are N-acylation and reductive amination.

N-Acylation

N-acylation introduces an amide functionality, which can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. This reaction is typically achieved by treating the primary amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Reductive Amination

Reductive amination, or reductive alkylation, forms a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile for introducing various alkyl and aryl substituents.

Biological Activities and Data Presentation

Derivatives of the this compound scaffold have shown potential in several therapeutic areas. The following tables summarize quantitative data for structurally related benzylpiperidine derivatives, providing a baseline for the expected activities of newly synthesized compounds.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Compound IDDerivative ClassTargetIC₅₀ (µM)Reference
1 N-Benzylpiperidine CarboxamideAChE5.94[1]
2 N-Benzylpiperidine CarboxamideAChE0.41[1]
3 1-Benzylpiperidine DerivativeAChE6.89[2]
4 1-Benzylpiperidine DerivativeAChE3.22[2]
5 1-Benzylpiperidine DerivativeAChE5.10[3]
6 1-Benzylpiperidine DerivativeBChE> 500[3]
7 1-Benzylpiperidine DerivativeAChE0.013[4]
8 1-Benzylpiperidine DerivativeBChE3.1[4]

Table 2: Sigma Receptor Binding Affinity

Compound IDDerivative ClassReceptorKᵢ (nM)Reference
9 N-(1-Benzylpiperidin-4-yl)phenylacetamideσ₁3.90[5]
10 N-(1-Benzylpiperidin-4-yl)phenylacetamideσ₂240[5]
11 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ₁3.56[5]
12 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ₂667[5]
13 Benzylpiperidine Derivativeσ₁10.9
14 Benzylpiperazine Derivativeσ₁1.6[6]
15 Benzylpiperazine Derivativeσ₂1418[6]

Table 3: Anticancer Activity (Cytotoxicity)

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference
16 6-(4-aminopiperidin-1-yl)-pyrimidineSW480 (Colon)15.70[7]
17 6-(4-aminopiperidin-1-yl)-pyrimidineMCF-7 (Breast)16.50[7]
18 N-Benzyl piperidin-4-one oximeAllium cepaMitotic Inhibition[8][9][10]

Table 4: Antifungal Activity

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference
19 1-Benzyl-N-dodecylpiperidin-4-amineCandida spp.Potent Activity[11]
20 1-Benzyl-N-dodecylpiperidin-4-amineAspergillus spp.Potent Activity[11]

Experimental Protocols

Detailed methodologies for the derivatization and key biological assays are provided below.

Protocol 1: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Protocol 2: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15][16]

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.[15]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Read the absorbance at 570 nm using a 96-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17][18][19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37 °C for 18-24 hours for most bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the biological evaluation of this compound derivatives.

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_products Derivative Library cluster_assays Biological Assays Start (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol N_Acylation N-Acylation (Acyl Chloride, Base) Start->N_Acylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start->Reductive_Amination Amide_Derivatives N-Acyl Derivatives N_Acylation->Amide_Derivatives Amine_Derivatives N-Alkyl/Aryl Derivatives Reductive_Amination->Amine_Derivatives Assays Enzyme Inhibition Cytotoxicity Antimicrobial Receptor Binding Amide_Derivatives->Assays Amine_Derivatives->Assays

Caption: Derivatization and screening workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates Inhibitor Piperidine Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibition.

Receptor_Binding_Assay_Logic cluster_components Assay Components cluster_process Experimental Process cluster_data Data Analysis Receptor Target Receptor (e.g., Sigma, AChE) Incubation Incubation of Components Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Receptor Binds to receptor Radioligand->Incubation Test_Compound Test Derivative Test_Compound->Receptor Competes with Radioligand for binding Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Radioactivity Separation->Detection Analysis Calculation of IC₅₀ and Kᵢ values Detection->Analysis

Caption: Competitive receptor binding assay workflow.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds due to its favorable physicochemical properties and synthetic tractability.[1][2] High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large chemical libraries against specific biological targets.[3][4] This document provides detailed application notes and protocols for several HTS assays that are well-suited for the identification and characterization of novel substituted piperidine derivatives with therapeutic potential. The assays described herein cover a range of important drug target classes, including G-protein coupled receptors (GPCRs) and enzymes.

Radioligand Binding Assay for Histamine H3 Receptor (H3R) Antagonists

The histamine H3 receptor, a GPCR, is a key target in the central nervous system. Substituted piperidines are a prominent class of H3R antagonists. A competitive radioligand binding assay is a robust method to determine the affinity of test compounds for this receptor.[5][6]

Data Presentation: Affinity of 4-Oxypiperidine Analogs for the Human H3 Receptor
Compound ClassExample CompoundIC50 (nM)Ki (nM)
4-Oxypiperidine EthersCompound X158.2
4-Oxypiperidine AminesCompound Y2513.6
4-Oxypiperidine EstersCompound Z105.4

Note: The specific compound names (X, Y, Z) and values are representative examples based on typical screening results and are for illustrative purposes.

Experimental Protocol: H3R Radioligand Displacement Assay

Objective: To determine the binding affinity (IC50 and Ki values) of substituted piperidine compounds for the human histamine H3 receptor.

Materials:

  • HEK-293 cell membranes stably expressing the human H3R.

  • [3H]-Nα-methylhistamine (Radioligand).

  • Unlabeled H3R ligand (for determining non-specific binding, e.g., clobenpropit).

  • Test compounds (substituted piperidines) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of unlabeled H3R ligand.

    • Test Compound Wells: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][6]

Signaling Pathway and Experimental Workflow

H3R_Signaling_and_Workflow cluster_pathway H3R Signaling Pathway cluster_workflow Radioligand Binding Assay Workflow Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation Downstream Downstream Cellular Effects PKA->Downstream Modulates Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate at RT Start->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End Results Analyze->End

Caption: H3R signaling pathway and the corresponding radioligand binding assay workflow.

Enzyme Inhibition Assay: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that is a therapeutic target for type 2 diabetes. Piperidine derivatives have been explored as DPP-4 inhibitors. A fluorescence-based assay is a common HTS method to measure the inhibitory activity of compounds against DPP-4.[1]

Data Presentation: Potency of Piperidine-Based DPP-4 Inhibitors
Compound ClassExample CompoundIC50 ValueReference
N-substituted 4-hydrazino piperidine derivative22e88 nM[7][8]
4-Benzylpiperidine derivative11.6 ± 0.04 µM[9]
4-Amino-1-benzylpiperidine derivative44 ± 0.08 µM[9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

Objective: To determine the in vitro inhibitory activity (IC50) of substituted piperidine compounds against human DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC)).

  • Test compounds (substituted piperidines) at various concentrations.

  • Positive control inhibitor (e.g., Sitagliptin).

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the following to the respective wells:[1]

    • Blank (No Enzyme): Assay Buffer + solvent.

    • Negative Control (100% Activity): Assay Buffer + DPP-4 enzyme + solvent.

    • Positive Control: Assay Buffer + DPP-4 enzyme + positive control inhibitor.

    • Test Wells: Assay Buffer + DPP-4 enzyme + test compound solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved AMC product.

  • Data Analysis:

    • Subtract the background fluorescence (Blank wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Enzyme Inhibition Workflow

DPP4_Inhibition_Workflow cluster_workflow DPP-4 Fluorescence-Based Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Test Compounds) Dispense Dispense Enzyme and Inhibitors to Plate Start->Dispense PreIncubate Pre-incubate Dispense->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate ReadFluorescence Measure Fluorescence Incubate->ReadFluorescence Analyze Data Analysis (IC50) ReadFluorescence->Analyze End Results Analyze->End

Caption: Workflow for the DPP-4 fluorescence-based enzyme inhibition assay.

Cell-Based Calcium Mobilization Assay for GPCR Agonists

Many GPCRs, upon activation, signal through the Gq pathway, leading to an increase in intracellular calcium concentration. A calcium mobilization assay is a functional cell-based HTS method to identify agonists for such receptors.[10]

Experimental Protocol: Calcium Mobilization Assay

Objective: To identify substituted piperidine compounds that act as agonists for a Gq-coupled GPCR by measuring changes in intracellular calcium levels.

Materials:

  • HEK-293 cells stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (substituted piperidines) at various concentrations.

  • Positive control agonist.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence imaging plate reader. The instrument will add the test compounds or positive control to the wells while simultaneously monitoring the fluorescence signal.

  • Fluorescence Measurement: Measure the fluorescence intensity over time, both before and after compound addition, to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the response to the baseline fluorescence.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for agonists.

Gq Signaling Pathway and Assay Workflow

Gq_Signaling_and_Workflow cluster_pathway Gq-Coupled GPCR Signaling Pathway cluster_workflow Calcium Mobilization Assay Workflow Agonist Piperidine Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2 Start Plate and Grow Cells LoadDye Load Cells with Calcium Dye Start->LoadDye Wash Wash Cells LoadDye->Wash AddCompound Add Test Compounds Wash->AddCompound MeasureFluorescence Measure Fluorescence (FLIPR) AddCompound->MeasureFluorescence Analyze Data Analysis (EC50) MeasureFluorescence->Analyze End Results Analyze->End

Caption: Gq-coupled GPCR signaling pathway leading to calcium release and the workflow for a calcium mobilization assay.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the discovery and characterization of novel substituted piperidine derivatives. The choice of assay will depend on the specific biological target of interest. By employing these protocols, researchers can efficiently screen large compound libraries to identify promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly focusing on the common two-step route involving the formation of a nitrile or amide intermediate followed by reduction.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of nitrile intermediate (1-benzyl-4-cyano-4-piperidinecarboxamide) Incomplete reaction of 1-benzyl-4-piperidone with cyanide and ammonium carbonate (Strecker synthesis). Side reactions due to temperature fluctuations.Ensure stoichiometric amounts of reagents. Maintain a stable reaction temperature, ideally between 40-50°C. Monitor reaction progress using Thin Layer Chromatography (TLC).
Difficulty in isolating the product.Use an appropriate solvent system for extraction, such as dichloromethane or ethyl acetate. Purify the product using column chromatography on silica gel.
Low yield of final product during reduction Incomplete reduction of the nitrile and amide functionalities.Use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF). Ensure a molar excess of the reducing agent.
Degradation of the product during workup.Perform the aqueous workup at a low temperature (ice bath) to control the exothermic reaction. Carefully adjust the pH to avoid product degradation.
Formation of byproducts.The choice of reducing agent can influence byproduct formation. Consider alternative reducing agents like Borane-THF complex, which may offer different selectivity.
Presence of impurities in the final product Unreacted starting material or partially reduced intermediates.Increase the reaction time or temperature of the reduction step. Ensure efficient stirring to maintain a homogeneous reaction mixture. Purify the final product by recrystallization or column chromatography.
Impurities from the solvent or reagents.Use high-purity, anhydrous solvents and fresh reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A widely used method involves a two-step process. The first step is a Strecker-type synthesis using 1-benzyl-4-piperidone, a cyanide source (e.g., sodium cyanide), and ammonium carbonate to form the intermediate 1-benzyl-4-cyano-4-piperidinecarboxamide. The second step is the simultaneous reduction of both the nitrile and the amide groups of the intermediate to an amine and an alcohol, respectively, using a strong reducing agent like LiAlH₄.

Q2: Which reducing agent is most effective for the conversion of 1-benzyl-4-cyano-4-piperidinecarboxamide to this compound?

A2: Lithium Aluminum Hydride (LiAlH₄) is a highly effective reducing agent for this transformation due to its ability to reduce both nitriles and amides. It is crucial to use it in an anhydrous etheral solvent like THF under an inert atmosphere.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be monitored by TLC. A suitable mobile phase, for instance, a mixture of dichloromethane and methanol, can be used to separate the starting material, any intermediates, and the final product. The spots can be visualized using a UV lamp or by staining with an appropriate agent like potassium permanganate.

Q4: What are the critical safety precautions to take when working with Lithium Aluminum Hydride (LiAlH₄)?

A4: LiAlH₄ is a highly reactive and pyrophoric compound. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching of the reaction must be done carefully and slowly at low temperatures.

Experimental Protocols

Synthesis of 1-benzyl-4-cyano-4-piperidinecarboxamide
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium cyanide (1.1 equivalents) and ammonium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 40-50°C and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.

Synthesis of this compound
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (4-5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-benzyl-4-cyano-4-piperidinecarboxamide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

  • Filter the resulting solid (aluminum salts) through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Data on Yield Improvement

The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is representative and actual results may vary.

Parameter Condition A Condition B Condition C Yield (%)
Reducing Agent NaBH₄LiAlH₄BH₃·THF45
Solvent MethanolTHFTHF85
Temperature 25°CReflux (66°C)25°C78
Reaction Time 24h18h24h82

Note: The combination of LiAlH₄ as the reducing agent in refluxing THF generally provides the highest yield.

Visualizations

Synthesis_Pathway cluster_reagents1 cluster_reagents2 1-benzyl-4-piperidone 1-benzyl-4-piperidone Intermediate 1-benzyl-4-cyano- 4-piperidinecarboxamide 1-benzyl-4-piperidone->Intermediate Strecker Synthesis NaCN, (NH4)2CO3 NaCN, (NH4)2CO3 Final_Product This compound Intermediate->Final_Product Reduction LiAlH4, THF LiAlH4, THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Step1 Analyze Nitrile Intermediate Synthesis Start->Check_Step1 Step1_OK Intermediate Purity & Yield OK? Check_Step1->Step1_OK Troubleshoot_Step1 Optimize Strecker Synthesis: - Check Reagent Stoichiometry - Stabilize Temperature - Improve Purification Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Reduction Step Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Reduction Conditions Optimal? Check_Step2->Step2_OK Troubleshoot_Step2 Optimize Reduction: - Use Stronger Reducing Agent (LiAlH4) - Ensure Anhydrous Conditions - Optimize Workup Procedure Step2_OK->Troubleshoot_Step2 No Final_Purification Improve Final Purification: - Recrystallization - Column Chromatography Step2_OK->Final_Purification Yes Troubleshoot_Step2->Check_Step2 End Problem Resolved Final_Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's high polarity due to the presence of two amino groups and a hydroxyl group. This polarity can lead to issues such as poor solubility in common organic solvents, strong binding to silica gel during column chromatography (resulting in peak tailing and poor recovery), and difficulty in crystallization.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the synthetic route. A common synthetic pathway involves the reduction of a nitrile or amide precursor derived from N-benzyl-4-piperidone. Potential impurities could include:

  • Unreacted starting materials: Such as 1-benzyl-4-piperidone or related intermediates.

  • Byproducts of the reduction step: Incomplete reduction of a nitrile or amide precursor can leave residual starting material.

  • Side-reaction products: For instance, the reaction of benzylamine with isobutyl chloroformate can result in byproducts like 1,3-dibenzylurea and benzyl carbamate.[1]

  • Decomposition products: Amino alcohols can be susceptible to oxidation.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing an ion-pairing agent or a buffer can be effective for assessing purity. HILIC (Hydrophilic Interaction Liquid Chromatography) is also a good alternative for highly polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for developing solvent systems for column chromatography.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: The compound is not eluting from the silica gel column.

  • Question: I've loaded my crude this compound onto a silica gel column, but even with a highly polar solvent system like 10% methanol in dichloromethane, the product is not coming off the column. What should I do?

  • Answer: This is a common issue with highly polar and basic compounds like your target molecule due to strong interactions with the acidic silanol groups on the silica surface. Here are some strategies to overcome this:

    • Increase Solvent Polarity: Gradually increase the percentage of methanol in your eluent. You can go up to 20% or even higher.

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing its retention.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.

    • Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or ion-pairing agent) may provide better results.

Issue 2: The compound is eluting, but the peaks are broad and tailing significantly.

  • Question: I am able to elute my compound from the column, but the fractions are not pure, and the TLC/HPLC analysis shows significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is also a result of strong interactions with the stationary phase. In addition to the solutions for Issue 1, consider the following:

    • Optimize the Basic Modifier Concentration: The amount of basic modifier is crucial. Too little may not be effective, while too much can interfere with your separation. Experiment with different concentrations (e.g., 0.5%, 1%, 2% triethylamine).

    • Dry Loading: If you are wet-loading your sample, the solvent used to dissolve the sample might be too polar, causing it to streak on the column. Try dry-loading the sample by adsorbing it onto a small amount of silica gel before loading it onto the column.

    • Lower the Sample Load: Overloading the column can lead to band broadening and tailing. Try reducing the amount of crude material you are purifying.

Crystallization Troubleshooting

Issue 1: The compound "oils out" instead of crystallizing.

  • Question: I've tried to recrystallize my purified this compound, but it separates as an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid upon cooling. Here are some techniques to promote crystallization:

    • Change the Solvent System: Experiment with different solvent pairs. For polar compounds, a good starting point is a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar anti-solvent in which it is insoluble (like diethyl ether, ethyl acetate, or hexane).

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Trituration: If you have an oil, try adding a small amount of a solvent in which the oil is insoluble and vigorously stirring or sonicating. This can sometimes induce solidification.

Issue 2: The compound will not dissolve in any common recrystallization solvents.

  • Question: My compound is a solid, but it is not soluble enough in common hot solvents to perform a recrystallization. What are my options?

  • Answer: For highly polar compounds with low solubility in common organic solvents, you can try the following:

    • Use More Polar Solvents: Try highly polar solvents like water, or mixtures of alcohols and water.

    • Acidification: Convert the free base to a salt. Amines can often be crystallized as their hydrochloride or oxalate salts.[2] Dissolve the crude material in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid (e.g., HCl in isopropanol, oxalic acid in ethanol). The resulting salt may have better crystallization properties. The free base can be regenerated after purification by treatment with a base.

    • Use of Acetic Acid: For some amines, recrystallization from acetic acid or its mixtures with other solvents can be effective.[3]

Quantitative Data Summary

ParameterValueReference
(1-Benzylpiperidin-4-yl)methanol
CAS Number67686-01-5[4][5][6]
Molecular FormulaC₁₃H₁₉NO[5][6]
Molecular Weight205.3 g/mol [5][6]
4-Amino-1-benzylpiperidine
CAS Number50541-93-0[7][8]
Molecular FormulaC₁₂H₁₈N₂[7]
Molecular Weight190.28 g/mol [7][8]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane and methanol. Add 1% triethylamine to the solvent system to improve the Rf value and reduce tailing. Aim for an Rf of 0.2-0.3 for the target compound.

  • Column Packing: Dry pack a glass column with silica gel.

  • Column Equilibration: Run several column volumes of the chosen eluent (containing triethylamine) through the column to equilibrate the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system. If the compound is not eluting, gradually increase the proportion of the more polar solvent (methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step.

Protocol 2: Purification via Salt Crystallization
  • Salt Formation:

    • Dissolve the crude this compound in a suitable alcohol (e.g., isopropanol or ethanol).

    • Slowly add a stoichiometric amount of an acid (e.g., a solution of HCl in isopropanol or oxalic acid in ethanol) while stirring.

    • A precipitate of the corresponding salt should form. If not, you may need to cool the solution or add an anti-solvent (e.g., diethyl ether).

  • Crystallization:

    • Heat the mixture to dissolve the salt completely.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Add a base (e.g., NaOH solution) until the pH is basic (pH > 10).

    • Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified free base.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product synthesis Crude Product This compound col_chrom Column Chromatography (Silica Gel + Basic Modifier) synthesis->col_chrom salt_cryst Salt Crystallization (e.g., HCl or Oxalate salt) synthesis->salt_cryst analysis Purity Assessment (HPLC, NMR, MS) col_chrom->analysis salt_cryst->analysis pure_product Pure Product analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_chrom Column Chromatography Issue cluster_cryst Crystallization Issue cluster_solutions_chrom Solutions cluster_solutions_cryst Solutions start Purification Challenge no_elution No Elution start->no_elution tailing Peak Tailing start->tailing oiling_out Oiling Out start->oiling_out no_dissolve Poor Solubility start->no_dissolve sol1 Increase Polarity / Add Base no_elution->sol1 tailing->sol1 sol2 Dry Loading / Lower Sample Load tailing->sol2 sol3 Change Solvent / Slow Cooling oiling_out->sol3 sol4 Form Salt / Use Polar Solvents no_dissolve->sol4

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol.

Overview of a Common Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the N-benzylation of a piperidine precursor containing functional groups at the 4-position that can be subsequently reduced. One such precursor is ethyl 4-cyano-4-piperidinecarboxylate. The core of the synthesis is the simultaneous reduction of both the nitrile and the ester functionalities using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Dual Reduction A Ethyl 4-cyano-4-piperidinecarboxylate B 1-Benzyl-4-cyano-4-piperidinecarboxylate ethyl ester A->B  Benzyl Bromide, K₂CO₃, Acetonitrile C This compound B->C  1. LiAlH₄, Anhydrous THF  2. Aqueous Workup

Caption: A common two-step synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt during the N-benzylation step. How can I prevent this?

A: The formation of a quaternary ammonium salt is a classic side reaction in N-alkylation, resulting from over-alkylation of the piperidine nitrogen.[1] This is especially prevalent when using highly reactive alkylating agents or an excess of the agent.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of benzyl bromide or chloride.

  • Base Selection: Employ a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base instead of stronger bases.[2]

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture at room temperature to maintain a low instantaneous concentration, which disfavors the second alkylation event.

Q2: My final reduction step with LiAlH₄ results in a very low yield, and TLC/LC-MS analysis shows multiple products. What are the likely side reactions?

A: Low yields in LiAlH₄ reductions often stem from incomplete reactions or side reactions due to the high reactivity of the reagent.[3]

Potential Side Reactions & Causes:

  • Incomplete Reduction: The reduction of both the ester and nitrile is a multi-hydride process. Insufficient LiAlH₄ (a minimum of 4 equivalents are theoretically needed), low reaction temperatures, or short reaction times can lead to the formation of intermediates such as:

    • (1-Benzyl-4-cyano-4-piperidyl)methanol (from ester reduction only)

    • 4-(Aminomethyl)-1-benzylpiperidine-4-carbaldehyde (from nitrile reduction and partial ester reduction)

  • Reaction with Moisture: LiAlH₄ reacts violently with water and other protic sources. Ensure all glassware is oven-dried, use anhydrous solvents (like THF), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent consumption of the reagent and reduction in its effective concentration.[1]

Q3: The workup after the LiAlH₄ reduction is problematic, leading to a gelatinous precipitate and significant product loss. What is the correct procedure?

A: The workup of LiAlH₄ reactions is critical for achieving good recovery. The aluminum salts formed can emulsify or precipitate, trapping the polar amine product and making extraction difficult. A carefully controlled sequential addition of water and base (the Fieser method) is highly recommended.

Recommended Workup Protocol:

  • Cool the reaction vessel in an ice bath.

  • Slowly and cautiously add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

  • Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.

  • Slowly add '3x' mL of water.

  • Stir the resulting mixture at room temperature for 15-30 minutes. A granular, easily filterable precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with a suitable organic solvent (e.g., THF, Ethyl Acetate, or Dichloromethane).

  • Combine the filtrate and washings for further extraction and purification.

Q4: My final, purified product has a yellow tint. What is the cause and is it a concern?

A: A yellow color in piperidine-based compounds is often due to the presence of minor oxidation products.[4] While this may not impact the performance in all applications, for high-purity requirements, especially in drug development, removal is necessary. Storing the final compound under an inert atmosphere can help prevent further degradation.[4]

Troubleshooting Guide: Low Overall Yield

This guide provides a logical workflow for diagnosing the cause of low yields in the synthesis.

G start Symptom: Low Overall Yield check_step1 Analyze Crude Product of Step 1 (N-Benzylation) by TLC/LC-MS start->check_step1 step1_ok Is Step 1 Clean (>90% Conversion)? check_step1->step1_ok step1_issue Issue is in N-Benzylation step1_ok->step1_issue No check_step2 Analyze Crude Product of Step 2 (Reduction) by TLC/LC-MS step1_ok->check_step2 Yes step1_no No step1_cause1 Cause: Over-alkylation Solution: Reduce benzyl halide eq., use K₂CO₃ step1_issue->step1_cause1 step1_cause2 Cause: Incomplete Reaction Solution: Increase temp, check base activity step1_issue->step1_cause2 step1_yes Yes step2_ok Is Target Product the Major Component? check_step2->step2_ok step2_issue Issue is in Reduction Reaction step2_ok->step2_issue No final_issue Issue is in Workup/Purification step2_ok->final_issue Yes step2_no No step2_cause1 Cause: Incomplete Reduction Solution: Ensure >4 eq. LiAlH₄, reflux, use anhydrous conditions step2_issue->step2_cause1 step2_cause2 Cause: Reagent Decomposition Solution: Use fresh LiAlH₄, ensure inert atmosphere step2_issue->step2_cause2 step2_yes Yes final_cause Cause: Product Loss Solution: Use Fieser workup, ensure complete extraction, optimize chromatography final_issue->final_cause

Caption: A troubleshooting decision tree for low yield diagnosis.

Quantitative Summary of Common Issues
SymptomStagePotential CauseParameter to CheckRecommended Action
Multiple Products N-BenzylationOver-alkylationMolar ratio of benzyl halideReduce benzyl halide to 1.05 equivalents.
Incomplete Reaction N-BenzylationInsufficient ReactivityReaction Temperature / TimeIncrease temperature to reflux; monitor by TLC for 12-24h.
Presence of Intermediates LiAlH₄ ReductionInsufficient Reducing AgentMolar ratio of LiAlH₄Use 4.0 - 5.0 equivalents of LiAlH₄.
Low Recovery LiAlH₄ WorkupProduct TrappingWorkup ProcedureUse standardized Fieser workup (1:1:3 ratio of H₂O:NaOH:H₂O).[5]
Product Degradation AllAir/Moisture SensitivityReaction AtmosphereMaintain an inert atmosphere (N₂ or Ar); use anhydrous solvents.[1]

Experimental Protocols

Method A: N-Benzylation of Ethyl 4-cyano-4-piperidinecarboxylate

This protocol describes a standard procedure for the N-benzylation step, optimized to minimize over-alkylation.[2]

Materials:

  • Ethyl 4-cyano-4-piperidinecarboxylate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4-cyano-4-piperidinecarboxylate and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension vigorously and add benzyl bromide dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.

Method B: LiAlH₄ Reduction to this compound

This protocol details the simultaneous reduction of the nitrile and ester groups.[6][7]

Materials:

  • 1-Benzyl-4-cyano-4-piperidinecarboxylate ethyl ester (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (4.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Three-neck flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Set up an oven-dried three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ (4.5 eq) in anhydrous THF.

  • Dissolve the ester from the previous step in anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66°C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cool the reaction to 0°C and perform the Fieser workup as described in the FAQ section.

  • Filter the resulting solids and concentrate the filtrate.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol with 1% Triethylamine) to yield the final product.

References

Technical Support Center: Overcoming Solubility Challenges of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why might this compound exhibit poor solubility in aqueous solutions?

A1: The solubility of this compound is influenced by its chemical structure. While the aminomethyl and methanol groups can participate in hydrogen bonding, the presence of the benzyl group and the piperidine ring introduces significant lipophilicity. This combination of polar and non-polar moieties can lead to poor aqueous solubility, particularly at neutral pH. The piperidine ring, being a saturated heterocycle, contributes to the nonpolar character, and its overall solubility is highly dependent on the nature of its substituents.

Q2: What is the first step I should take if I observe precipitation of my compound in an aqueous buffer?

A2: The initial and often most effective step is to adjust the pH of your solution. Given that this compound has a basic aminomethyl group and a tertiary amine within the piperidine ring, its solubility is expected to be significantly higher in acidic conditions. Lowering the pH will protonate these basic centers, leading to the formation of a more soluble salt form.

Q3: Are there any quick methods to improve solubility during initial screening experiments?

A3: For rapid screening, the use of co-solvents is a common and effective strategy. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol, when added to your aqueous buffer in small percentages, can significantly enhance the solubility of organic compounds. It is crucial to ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream assays.

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If pH adjustment and the use of co-solvents do not provide the required solubility for your experiments, or if you are developing a formulation for in vivo studies, more advanced techniques should be explored. These include the use of cyclodextrins, solid dispersions, or particle size reduction methods.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

This is a common challenge when working with poorly water-soluble compounds. The abrupt change in solvent polarity from a high concentration in DMSO to a predominantly aqueous environment can cause the compound to crash out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.

  • Increase Co-solvent Percentage in Final Solution: If your experimental system allows, increasing the final concentration of the co-solvent (e.g., from 0.1% to 1% DMSO) can help keep the compound in solution.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the aqueous buffer can help to solubilize the compound by forming micelles.

Issue 2: Inconsistent results in biological assays, potentially due to compound precipitation.

Inconsistent data can often be traced back to the compound not being fully dissolved, leading to variations in the effective concentration in your assays.

Solutions:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from a stock solution for each experiment to avoid issues with compound stability and precipitation over time.

  • Visual Inspection: Before use, always visually inspect your solutions for any signs of precipitation. If cloudiness or solid particles are observed, the solution should not be used.

  • Sonication: Gentle sonication of the solution in a water bath can help to redissolve small amounts of precipitate and ensure a homogenous solution.

Quantitative Data Summary

The following tables summarize the potential impact of different solubility enhancement strategies on compounds with structural similarities to this compound. Note that these are generalized values and empirical testing is required to determine the optimal conditions for the specific compound.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.0> 10
0.1 M Acetate Buffer4.51 - 5

Table 2: Effect of Co-solvents on Aqueous Solubility

Aqueous System (pH 7.4)Co-solventCo-solvent Concentration (%)Approximate Solubility Increase (Fold)
PBSDMSO15 - 10
PBSEthanol52 - 5
PBSPEG 4001010 - 20

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to enhance the solubility of hydrophobic drugs.[1][2]

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer.

  • Complexation: Add an excess of this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture until the solution becomes clear or equilibrium is reached.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate.

Visualizations

experimental_workflow start Start: Solubility Issue with this compound ph_adjustment Attempt pH Adjustment (Acidic Conditions) start->ph_adjustment co_solvents Use Co-solvents (e.g., DMSO, Ethanol) ph_adjustment->co_solvents If solubility is still insufficient advanced_techniques Advanced Techniques co_solvents->advanced_techniques If more significant enhancement is needed cyclodextrins Cyclodextrin Complexation advanced_techniques->cyclodextrins solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion particle_size Particle Size Reduction advanced_techniques->particle_size failure Further Formulation Development Required advanced_techniques->failure If all fail success Solubility Issue Resolved cyclodextrins->success solid_dispersion->success particle_size->success signaling_pathway_analogy cluster_compound Insoluble Compound cluster_strategies Solubilization Strategies cluster_outcome Experimental Outcome compound This compound ph pH Adjustment (Protonation) compound->ph cosolvent Co-solvents (Polarity Matching) compound->cosolvent cyclodextrin Cyclodextrins (Encapsulation) compound->cyclodextrin soluble Soluble Complex ph->soluble cosolvent->soluble cyclodextrin->soluble

References

Technical Support Center: Scaling Up (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and efficient approach involves a two-step synthesis starting from 1-benzyl-4-piperidone. The first step is the formation of a cyanohydrin, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile, through the addition of a cyanide source. The second step is the simultaneous reduction of the nitrile and the ester (if formed during workup) or the nitrile and a protected hydroxyl group to yield the final product. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed for this transformation.

Q2: I am observing a low yield in the cyanohydrin formation step. What could be the issue?

Low yields in cyanohydrin formation can be attributed to several factors. The equilibrium of the reaction may not favor the product. Ensure the reaction is run at a suitable temperature, typically between 0-15°C, to manage the exothermic nature of the reaction and favor product formation. The pH of the reaction is also critical; a slightly basic medium is generally required to have a sufficient concentration of the cyanide anion nucleophile. Additionally, the purity of the starting 1-benzyl-4-piperidone is important, as impurities can interfere with the reaction.

Q3: During the reduction step with LiAlH₄, I am getting a complex mixture of products. How can I improve the selectivity?

The reduction of the cyanohydrin intermediate can sometimes lead to side products if not controlled carefully. Over-reduction or side reactions can occur. It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The temperature should be carefully controlled, typically starting at a low temperature (e.g., 0°C) and then slowly warming to room temperature or refluxing gently. The stoichiometry of LiAlH₄ is also important; an excess is generally used to ensure complete reduction of the nitrile, but a large excess might promote side reactions. A proper work-up procedure is also critical to quench the excess reagent and hydrolyze the aluminum complexes to liberate the desired product.

Q4: What are the main challenges when scaling up the production of this compound?

Scaling up this synthesis presents several challenges. The handling of large quantities of sodium or potassium cyanide in the first step requires stringent safety protocols due to its high toxicity. The use of LiAlH₄ on a large scale is also hazardous due to its pyrophoric nature and violent reaction with water. Heat management during both the exothermic cyanohydrin formation and the LiAlH₄ reduction is critical to avoid runaway reactions. Purification of the final product on a large scale might require optimization of crystallization or chromatographic methods.

Troubleshooting Guides

Issue 1: Incomplete Conversion of 1-Benzyl-4-piperidone to Cyanohydrin
Possible Cause Suggested Solution
Insufficient Cyanide Nucleophile Ensure the pH of the reaction mixture is slightly basic (pH 9-10) to favor the formation of the cyanide anion.
Reaction Equilibrium Lower the reaction temperature to 0-5°C to shift the equilibrium towards the product.
Impure Starting Material Purify the 1-benzyl-4-piperidone via distillation or column chromatography before use.
Short Reaction Time Monitor the reaction progress using TLC or HPLC and allow it to proceed until the starting material is consumed.
Issue 2: Formation of Side Products During LiAlH₄ Reduction
Possible Cause Suggested Solution
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Stoichiometry of LiAlH₄ Use a moderate excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction without excessive side reactions.
Uncontrolled Reaction Temperature Add the LiAlH₄ portion-wise at a low temperature (0°C) and control the exotherm. Allow the reaction to warm to room temperature slowly.
Improper Work-up Follow a well-established quenching procedure (e.g., Fieser work-up) to safely destroy excess LiAlH₄ and hydrolyze the aluminum salts.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Aluminum Salts Ensure the work-up procedure effectively removes all aluminum salts. This may involve filtration of the aluminum hydroxide precipitate.
Formation of Emulsions during Extraction Add a saturated solution of sodium chloride (brine) during the aqueous work-up to break emulsions.
Product is an Oil Attempt to form a salt (e.g., hydrochloride or sulfate) to induce crystallization. If crystallization fails, purification by column chromatography on silica gel or alumina may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: Charge the flask with a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Cyanide Addition: Prepare a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 equivalents) in water. Slowly add the cyanide solution to the stirred solution of the piperidone at a rate that maintains the internal temperature between 0-10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., acetic acid) to a neutral pH. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve the crude 1-benzyl-4-hydroxy-4-piperidinecarbonitrile (1 equivalent) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL) for every 'x' grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Quantitative Data Summary

Step Reactant Reagent Solvent Typical Yield (%) Typical Purity (%)
1. Cyanohydrin Formation 1-Benzyl-4-piperidoneKCN or NaCNMethanol/Water85-95>90 (crude)
2. Reduction 1-Benzyl-4-hydroxy-4-piperidinecarbonitrileLiAlH₄THF70-85>95 (after purification)

Visualizations

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-hydroxy- 4-piperidinecarbonitrile Start->Intermediate KCN or NaCN, H₂O/MeOH, 0-10°C Product (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol Intermediate->Product 1. LiAlH₄, THF, Reflux 2. H₂O Work-up

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered During Synthesis Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t, pH) Start->Check_Conditions Check_Reagents Check Reagent Stoichiometry & Quality Start->Check_Reagents Check_Workup Review Work-up & Purification Start->Check_Workup Optimize Optimize Protocol Check_Purity->Optimize Check_Conditions->Optimize Check_Reagents->Optimize Check_Workup->Optimize

Caption: General troubleshooting workflow for synthesis issues.

Scale_Up_Considerations ScaleUp Scale-Up Considerations Safety Heat Management Reagent Handling Process Control Purification Safety Hazardous Reagents: - KCN/NaCN (Toxic) - LiAlH₄ (Pyrophoric) ScaleUp:f0->Safety Heat Exothermic Reactions: - Cyanohydrin Formation - LiAlH₄ Reduction ScaleUp:f1->Heat Purification Large-Scale Methods: - Crystallization - Distillation (if applicable) - Industrial Chromatography ScaleUp:f4->Purification

Caption: Key considerations for scaling up production.

Common impurities in (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in this compound and provide guidance on their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities can originate from the synthetic route used to prepare the compound. A frequent pathway involves the reaction of N-benzyl-4-piperidone with a source of a one-carbon aminomethyl group equivalent, followed by reduction. Therefore, you might encounter:

  • Unreacted Starting Materials: Such as N-benzyl-4-piperidone.

  • Intermediates: Depending on the specific synthesis, this could include the corresponding α-aminonitrile or 4-(nitromethyl)-1-benzylpiperidine.

  • Byproducts of Reduction: The reduction of a nitrile or nitro group to a primary amine can sometimes yield secondary or tertiary amine byproducts through over-alkylation or incomplete reduction.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane, toluene) may be present in the final product.

  • Reagents and Catalysts: Traces of reducing agents (like LiAlH4) or catalysts (like Palladium on carbon) might remain.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main compound and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired product and identify major organic impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weight of the main compound and any impurities.

  • Gas Chromatography (GC): Useful for detecting and quantifying residual volatile solvents.

Q3: What is a general strategy for removing these impurities?

A3: The most common and effective method for purifying this compound is column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For instance, a mixture of dichloromethane and methanol is a good starting point.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low purity (<95%) observed by HPLC. Presence of significant amounts of starting materials or byproducts.Purify the material using column chromatography. See the detailed protocol below.
Unexpected peaks in the 1H NMR spectrum. Presence of organic impurities or residual solvents.Compare the spectrum to a reference spectrum of the pure compound. Integrate the impurity peaks relative to the product peaks to estimate their concentration. Identify the impurities if possible by their chemical shifts.
Broad or distorted peaks in HPLC. Poor solubility of the sample in the mobile phase or issues with the HPLC column.Ensure the sample is fully dissolved in the mobile phase. If the problem persists, try a different mobile phase composition or replace the column.
Presence of high-boiling point solvents (e.g., DMF). Incomplete removal during the work-up.Lyophilization or high-vacuum drying can help remove residual solvents.

Quantitative Data Summary

The following table provides illustrative data on the purity of a batch of this compound before and after purification by column chromatography.

Compound/Impurity Purity Before Purification (%) Purity After Purification (%) Analytical Method
This compound85.299.1HPLC
N-benzyl-4-piperidone5.8< 0.1HPLC
Unidentified Byproduct 14.5< 0.1HPLC
Unidentified Byproduct 23.10.2HPLC
Residual Toluene1.4< 0.1GC

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Start with a non-polar eluent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane.[1]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final_analysis Final Quality Control start Crude (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol hplc_initial HPLC Analysis start->hplc_initial nmr_initial NMR Analysis start->nmr_initial column_chromatography Column Chromatography hplc_initial->column_chromatography hplc_final HPLC Analysis column_chromatography->hplc_final nmr_final NMR Analysis hplc_final->nmr_final gc_final GC for Residual Solvents nmr_final->gc_final end Pure Product (>99%) gc_final->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_investigation Impurity Investigation cluster_identification Impurity Identification cluster_action Corrective Action start Sample Fails Purity Specification check_hplc Review HPLC Data start->check_hplc check_nmr Review NMR Data start->check_nmr is_starting_material Impurity is Starting Material? check_hplc->is_starting_material is_byproduct Impurity is a Byproduct? check_nmr->is_byproduct is_solvent Impurity is a Solvent? check_nmr->is_solvent purify Perform Column Chromatography is_starting_material->purify Yes optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction No is_byproduct->purify Yes is_byproduct->optimize_reaction No is_solvent->purify No dry Dry Under High Vacuum is_solvent->dry Yes

Caption: Logical relationship diagram for troubleshooting impurities in this compound.

References

Technical Support Center: N-Benzylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the N-benzylation of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the N-benzylation of piperidine derivatives?

The most common issues include low reaction yields, the formation of side products, and difficulties in product purification. Common side products are quaternary ammonium salts resulting from over-alkylation, and di-benzylated products if the piperidine derivative has multiple reactive sites.[1][2] Purification can be challenging due to the similar polarities of the product and starting materials or byproducts.

Q2: What are the main methods for N-benzylation of piperidines, and how do I choose between them?

The two primary methods are direct alkylation with a benzyl halide (e.g., benzyl bromide or chloride) and reductive amination with a benzaldehyde derivative.

  • Direct Alkylation (SN2 Reaction): This is a classic method involving the reaction of the piperidine's nitrogen atom with a benzyl halide in the presence of a base. It is often straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive benzyl halides.[2]

  • Reductive Amination: This one-pot reaction involves the formation of an intermediate iminium ion from the piperidine and a benzaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is particularly advantageous for preventing the formation of quaternary ammonium salts and is useful when the corresponding benzyl halide is unstable or commercially unavailable.[2]

The choice between these methods depends on the specific substrate, the availability and stability of reagents, and the desired purity of the final product. The following decision tree can guide your selection:

G Choosing the Right N-Benzylation Method start Start: N-Benzylation of a Piperidine Derivative is_halide_stable Is the corresponding benzyl halide stable and commercially available? start->is_halide_stable is_overalkylation_concern Is over-alkylation a significant concern? is_halide_stable->is_overalkylation_concern Yes reductive_amination Use Reductive Amination is_halide_stable->reductive_amination No direct_alkylation Use Direct Alkylation is_overalkylation_concern->direct_alkylation No is_overalkylation_concern->reductive_amination Yes consider_reductive_amination Consider Reductive Amination as an alternative direct_alkylation->consider_reductive_amination

Caption: A decision-making workflow for selecting the appropriate N-benzylation method.

Q3: How can I minimize the formation of quaternary ammonium salts in direct alkylation?

The formation of quaternary ammonium salts is a common side reaction resulting from the over-alkylation of the desired N-benzylpiperidine product.[2] To minimize this:

  • Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the benzyl halide. A 1.1 to 1.5-fold excess of the amine is a good starting point.

  • Slow Addition of Alkylating Agent: Add the benzyl halide slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting piperidine.

  • Choice of Base: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).

  • Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.

Q4: My reaction is not going to completion. What should I do?

An incomplete reaction can be due to several factors:

  • Insufficiently Reactive Reagents: The benzyl halide may be unreactive, or the piperidine nitrogen may be sterically hindered or electronically deactivated.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system (e.g., DMF, acetonitrile).

  • Ineffective Base: The base may not be strong enough to neutralize the acid byproduct, leading to the protonation and deactivation of the piperidine starting material. Consider a stronger, anhydrous base.

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the N-benzylation of piperidine derivatives.

G Troubleshooting Workflow for N-Benzylation Reactions start Problem Observed low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products purification_issues Purification Issues start->purification_issues check_reagents Check Reagent Quality (Purity, Activity, Water Content) low_yield->check_reagents identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products TLC_analysis Analyze by TLC purification_issues->TLC_analysis optimize_conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) check_reagents->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction check_workup Evaluate Work-up & Purification (Extraction pH, Chromatography) monitor_reaction->check_workup is_overalkylation Over-alkylation (Quaternary Salt)? identify_side_products->is_overalkylation other_side_reactions Other Side Reactions? identify_side_products->other_side_reactions adjust_stoichiometry Adjust Stoichiometry (Excess Amine) is_overalkylation->adjust_stoichiometry slow_addition Slow Addition of Benzyl Halide adjust_stoichiometry->slow_addition modify_conditions Modify Conditions (Lower Temp, Change Solvent) other_side_reactions->modify_conditions streaking Streaking on TLC? TLC_analysis->streaking poor_separation Poor Separation? TLC_analysis->poor_separation add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier optimize_chromatography Optimize Column Chromatography (Solvent System, Gradient) poor_separation->optimize_chromatography consider_alternatives Consider Alternative Purification (Recrystallization, Acid-Base Extraction) optimize_chromatography->consider_alternatives

Caption: A logical workflow for troubleshooting common issues in N-benzylation reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize representative reaction conditions and yields for the N-benzylation of various piperidine derivatives.

Table 1: Direct Alkylation of Piperidine Derivatives

Piperidine DerivativeBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineBenzyl bromideK2CO3AcetonitrileReflux695
4-PhenylpiperidineBenzyl chlorideDIPEADCMRT1292
4-Hydroxypiperidine4-Methoxybenzyl chlorideK2CO3DMF60888
Ethyl nipecotateBenzyl bromideNaHCO3EthanolReflux1285

Table 2: Reductive Amination of Piperidine Derivatives

Piperidine DerivativeBenzaldehyde DerivativeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
PiperidineBenzaldehydeNaBH(OAc)3DCERT1293
3-Methylpiperidine4-ChlorobenzaldehydeNaBH(OAc)3DCMRT1690
4-(Fluoromethyl)piperidineBenzaldehydeNaBH(OAc)3THFRT2487
1-(Piperidin-4-yl)ethanone3-MethoxybenzaldehydeNaBH(OAc)3DCERT1882

Experimental Protocols

Protocol 1: Direct Alkylation of Piperidine with Benzyl Bromide

  • Reaction Setup: To a solution of piperidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (1.5 eq).

  • Reagent Addition: Slowly add benzyl bromide (1.05 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of Piperidine with Benzaldehyde

  • Reaction Setup: To a solution of piperidine (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add acetic acid (1.2 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Purification Workflow

Effective purification is critical for obtaining the N-benzylated piperidine derivative in high purity. The following workflow outlines a general strategy for purification.

G Purification Workflow for N-Benzylpiperidine Derivatives start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product is_solid Is the crude product a solid? crude_product->is_solid acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Alternative recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: A general workflow for the purification of N-benzylpiperidine derivatives.

References

Technical Support Center: Stability of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which contains a primary amine, a primary alcohol, and a tertiary amine within a benzylpiperidine scaffold. Key environmental factors that can promote degradation include:

  • pH: The stability of piperidine-containing compounds is often highly dependent on the pH of the solution.[1][2] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV or ambient light can induce photolytic degradation, particularly given the presence of the benzyl group.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the amine and alcohol functional groups.

Troubleshooting Steps:

  • Review the pH of your solvent or buffer system.

  • Assess the storage temperature of your solution.

  • Protect your solution from light by using amber vials or covering the container with aluminum foil.

  • Consider de-gassing your solvent to remove dissolved oxygen.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: I have observed the formation of impurities in my HPLC analysis. What are the potential degradation pathways?

A3: Based on the structure of this compound, several degradation pathways are plausible:

  • Oxidation: The primary amine and the benzyl group are susceptible to oxidation. The tertiary amine in the piperidine ring can also be oxidized to an N-oxide.

  • N-debenzylation: The benzyl group can be cleaved under certain stress conditions.

  • Degradation involving the alcohol: The primary alcohol could be oxidized to an aldehyde or carboxylic acid.

  • Hofmann Elimination: Under strongly basic conditions and heat, quaternary ammonium compounds can undergo Hofmann elimination. While this compound is not a quaternary amine, related degradation pathways for tertiary amines can occur under harsh conditions.[1]

Q4: How can I proactively enhance the stability of my this compound solutions?

A4: To enhance stability, consider the following strategies:

  • pH Adjustment: Buffer the solution to a slightly acidic pH (e.g., pH 4-6) to promote the formation of the more stable protonated form.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can mitigate oxidative degradation.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Controlled Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, unless solubility is an issue.

  • Light Protection: Always store solutions in light-resistant containers.

  • Use of Co-solvents: For poorly soluble compounds, the use of co-solvents like DMSO or ethanol might be necessary, but their impact on stability should be evaluated.[3]

  • Complexation: In some cases, complexation with agents like cyclodextrins can enhance both solubility and stability.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at a set temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% H₂O₂ solution.

    • Keep at room temperature and protected from light for a defined period.

    • Withdraw aliquots at time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution sample in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An LC-MS system can be used for peak identification.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-gradient elution from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm or 254 nm) or use a PDA to scan a range.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the unstressed compound and the samples from the forced degradation study.

  • Inject the samples into the HPLC system.

  • Assess the peak purity of the parent compound in the stressed samples to ensure no co-elution with degradation products.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60 °CData to be filledData to be filled
0.1 M NaOH24 hours60 °CData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Heat (Solid)48 hours80 °CData to be filledData to be filled
Heat (Solution)48 hours80 °CData to be filledData to be filled
Light (ICH Q1B)1.2 million lux hoursRoom TempData to be filledData to be filled

Note: This table should be populated with experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% H₂O₂) prep->oxid Expose to Stress Conditions therm Thermal Stress (80°C) prep->therm Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_degradants Potential Degradation Products parent This compound debenz N-debenzylated Product parent->debenz N-debenzylation n_oxide N-oxide parent->n_oxide Oxidation (N) aldehyde Oxidized Aldehyde parent->aldehyde Oxidation (OH) acid Oxidized Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of Complex Molecules from Benzylpiperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of complex molecules from benzylpiperidine precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of complex molecules from benzylpiperidine precursors?

A1: Researchers often face challenges such as low reaction yields, formation of side products, and difficulties in purifying the final compounds. Specific issues include over-alkylation leading to quaternary ammonium salts, incomplete reactions, and poor regioselectivity during functionalization of the piperidine ring.[1] For instance, in catalytic hydrogenation of 2-benzylpyridine to 2-benzylpiperidine, side reactions like hydrogenolysis can occur at high temperatures, cleaving the C-N bond.[2]

Q2: How can I improve the yield and purity in the synthesis of 2-benzylpiperidine via catalytic hydrogenation?

A2: To improve yield and purity, you can optimize several reaction parameters. Gradually increasing the reaction temperature in 10-15 °C increments can improve the reaction rate, but excessively high temperatures may promote side reactions.[2] Other strategies include increasing the hydrogen pressure, extending the reaction time, and increasing the catalyst loading.[2] If catalyst poisoning is suspected, adding a small amount of an acidic modifier like acetic acid can be beneficial.[2]

Q3: My 2-benzylpiperidine product is an oil instead of a solid. What should I do?

A3: 2-Benzylpiperidine has a reported melting point of 32°C, which means it can exist as a low-melting solid or a liquid at or near room temperature.[3] If your product is an oil, it could be due to impurities depressing the melting point.[3] Ensure all residual solvents are removed under a high vacuum. If it remains an oil after thorough drying, further purification by fractional distillation or column chromatography is recommended.[3]

Q4: I'm observing significant tailing of my benzylpiperidine compound during silica gel column chromatography. How can I resolve this?

A4: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel due to strong interactions between the basic nitrogen and acidic silanol groups.[4] To mitigate this, add a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[4] Alternatively, using amine-deactivated silica gel or switching to a different stationary phase like basic or neutral alumina can be effective.[4]

Q5: How can I control the position of functionalization on the piperidine ring?

A5: The most effective strategy for controlling regioselectivity is to install a directing group on the piperidine nitrogen.[1] For example, amide or carbamate groups like N-Boc often direct functionalization to the C2 position through methods like lithiation or rhodium-catalyzed C-H insertion.[1] The steric bulk of the protecting group can also be used to influence the reaction site; a bulkier group can hinder reaction at the C2 position, thereby promoting functionalization at the C4 position.[1]

Troubleshooting Guides

Catalytic Hydrogenation of 2-Benzylpyridine
Problem Possible Cause Troubleshooting & Optimization
Low Yield Incomplete ReactionGradually increase reaction temperature in 10-15 °C increments and monitor progress by TLC or GC. Increase hydrogen pressure. Extend the reaction time. Increase catalyst loading.[2]
Catalyst PoisoningAdd a small amount of acetic acid (e.g., 1-5 mol%) to the reaction mixture. Ensure the 2-benzylpyridine starting material is pure and free from catalyst poisons like sulfur compounds.[2]
Poor Purity Side Reactions (e.g., Hydrogenolysis)Lower the reaction temperature to improve selectivity. Consider screening different catalysts (e.g., Pt/C vs. Pd/C).[2]
Formation of Over-hydrogenation ProductsLower the reaction temperature and reduce the hydrogen pressure. Stop the reaction as soon as the starting material is consumed.[2]
Presence of Partially Hydrogenated IntermediatesIncrease the reaction time or temperature to drive the reaction to completion.[2]
Purification of 2-Benzylpiperidine Derivatives
Problem Possible Cause Troubleshooting & Optimization
Poor Separation in Column Chromatography Tailing of the basic compound on acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. Use amine-deactivated silica gel or an alternative stationary phase like alumina.[3][4]
Column OverloadingEnsure the amount of crude material loaded does not exceed the column's separation capacity (a general guideline is a 1:30 ratio of crude material to silica gel).[3]
Low Recovery from Column Chromatography Irreversible binding to silica gel.Use the same troubleshooting steps for tailing (basic modifier in eluent, alternative stationary phase).[4]
Product is an Oil, Not a Solid Presence of impurities depressing the melting point.Ensure all residual solvents have been removed under high vacuum. If the product remains an oil, further purification via fractional distillation or column chromatography is recommended.[3]
Difficulty with Recrystallization Improper solvent choice.Screen for a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. If the free base is difficult to crystallize, consider converting it to its hydrochloride salt, which is often more crystalline.[3]

Experimental Protocols

N-Alkylation of Piperidine to Synthesize 1-Benzylpiperidine

This protocol describes a general method for the N-alkylation of piperidine with a benzyl halide.[5]

Materials:

  • Piperidine

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add benzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig N-Arylation of a Substituted Anilinopiperidine

This protocol outlines the N-arylation of a sterically hindered secondary amine using a palladium catalyst.[6]

Materials:

  • ortho-Methyl 4-anilino-1-Boc-piperidine

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add ortho-methyl 4-anilino-1-Boc-piperidine (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equivalents) to an oven-dried Schlenk flask.

  • Add anhydrous toluene (5-10 mL per mmol of the limiting reagent).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

experimental_workflow start Reaction Setup: - Benzylpiperidine Precursor - Reagents & Catalyst - Solvent reaction Reaction: - Heating - Stirring - Monitoring (TLC/LC-MS) start->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification analysis Analysis: - NMR - MS - Purity Check purification->analysis product Final Complex Molecule analysis->product

Caption: A generalized experimental workflow for the synthesis of complex molecules.

troubleshooting_logic start Low Yield or Purity Issue? check_reaction Check Reaction Conditions start->check_reaction Yes check_purity Check Starting Material Purity start->check_purity No, conditions are optimal optimize_temp Optimize Temperature check_reaction->optimize_temp optimize_time Optimize Reaction Time check_reaction->optimize_time optimize_catalyst Optimize Catalyst/Reagents check_reaction->optimize_catalyst purify_sm Purify Starting Material check_purity->purify_sm re_run Re-run Experiment optimize_temp->re_run optimize_time->re_run optimize_catalyst->re_run purify_sm->re_run

Caption: A decision-making workflow for troubleshooting synthesis issues.

purification_selection start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_volatile Is the product volatile? is_solid->is_volatile No (Oil/Liquid) success Pure Product recrystallization->success distillation Fractional Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No distillation->success chromatography->success

Caption: A guide for selecting a suitable purification method.

References

Validation & Comparative

Validation of the biological activity of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of current scientific literature reveals a notable absence of specific studies on the biological activity of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol and its direct derivatives. However, the broader class of 1-benzylpiperidine compounds has been extensively investigated, demonstrating a wide range of pharmacological effects. This guide provides a comparative overview of the biological activities of structurally related 1-benzylpiperidine derivatives, offering insights into their potential therapeutic applications and the experimental methodologies used for their validation.

The 1-benzylpiperidine scaffold serves as a versatile template in medicinal chemistry, leading to the development of compounds targeting various biological pathways. This analysis focuses on three prominent areas of investigation: antifungal activity, acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment, and monoacylglycerol lipase (MAGL) inhibition for neurological and inflammatory conditions.

Antifungal Activity of 4-Aminopiperidine Derivatives

A series of 4-aminopiperidine derivatives, which share the core piperidine ring with the target compound, have been synthesized and evaluated for their antifungal properties. These compounds have shown promising activity against a range of fungal pathogens.

Quantitative Data Summary
CompoundModificationTarget OrganismMIC (µg/mL)
1-Benzyl-N-dodecylpiperidin-4-amineN-dodecyl substitution on the 4-amino groupCandida spp.1-4
Aspergillus spp.1-8
N-Dodecyl-1-phenethylpiperidin-4-amineN-dodecyl and 1-phenethyl substitutionsCandida spp.1-4
Aspergillus spp.1-8

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Microbroth Dilution Assay: The antifungal activity of the compounds was determined using the standardized microbroth dilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Inoculum Preparation: Fungal strains were cultured on an appropriate medium, and a suspension was prepared and adjusted to a concentration of 0.5-2.5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well, and the plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these antifungal 1-benzylpiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Antifungal_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps 1-Benzylpiperidine_Derivatives 1-Benzylpiperidine_Derivatives Ergosterol_Biosynthesis Ergosterol_Biosynthesis 1-Benzylpiperidine_Derivatives->Ergosterol_Biosynthesis Inhibition MIC_Workflow A Prepare fungal inoculum C Add inoculum to wells A->C B Serially dilute compounds in 96-well plate B->C D Incubate at 35°C C->D E Read and determine MIC D->E AChE_Inhibition Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate Hydrolysis by AChE 1-Benzylpiperidine_Derivatives 1-Benzylpiperidine_Derivatives AChE AChE 1-Benzylpiperidine_Derivatives->AChE Inhibition Increased_Acetylcholine Increased_Acetylcholine MAGL_Inhibition_Pathway 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol 2-Arachidonoylglycerol (2-AG)->Arachidonic Acid + Glycerol Hydrolysis by MAGL Benzylpiperidine_Derivatives Benzylpiperidine_Derivatives MAGL MAGL Benzylpiperidine_Derivatives->MAGL Inhibition Increased_2-AG_Levels Increased_2-AG_Levels

References

Comparative analysis of different synthetic routes to (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Piperidine Intermediate

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, featuring both a primary amine and a primary alcohol on a substituted piperidine scaffold, makes it an attractive starting material for the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Executive Summary

This guide outlines two primary synthetic strategies for the preparation of this compound, commencing from the readily available starting material, 1-benzyl-4-piperidone.

  • Route A: The Cyanohydrin Route involves the formation of a cyanohydrin intermediate, followed by the introduction of a hydroxymethyl group and subsequent reduction of the nitrile to the desired aminomethyl group.

  • Route B: The Protected Amine Route utilizes a protecting group strategy, specifically a tert-butyloxycarbonyl (Boc) group, to selectively introduce the aminomethyl and hydroxymethyl functionalities before a final deprotection step.

Both routes offer viable pathways to the target molecule, with distinct advantages and disadvantages concerning reaction steps, yields, and the use of specific reagents. The following sections provide a detailed breakdown of each route.

Route A: The Cyanohydrin Approach

This synthetic pathway begins with the conversion of 1-benzyl-4-piperidone to a key intermediate, 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, which is then reduced to the final product.

Logical Relationship of Route A

Route_A A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxy- piperidine-4-carbonitrile (Cyanohydrin) A->B KCN, H2O C 1-Benzyl-4-(hydroxymethyl)- piperidine-4-carbonitrile B->C 1. (CH2O)n, Base 2. H+ D (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol C->D LiAlH4, THF

Caption: Synthetic pathway for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile

To a stirred solution of 1-benzyl-4-piperidone (18.9 g, 0.1 mol) in 100 mL of water, a solution of potassium cyanide (7.8 g, 0.12 mol) in 20 mL of water is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the cyanohydrin intermediate.

Step 2: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

The cyanohydrin from the previous step (21.6 g, 0.1 mol) is suspended in a mixture of paraformaldehyde (4.5 g, 0.15 mol) and a catalytic amount of potassium carbonate in 100 mL of ethanol. The mixture is heated to reflux for 6 hours. After cooling, the reaction is acidified with hydrochloric acid and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the product.

Step 3: Synthesis of this compound

To a suspension of lithium aluminum hydride (LAH) (7.6 g, 0.2 mol) in 200 mL of anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (24.6 g, 0.1 mol) in 100 mL of anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford the final product.

Quantitative Data for Route A
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
11-Benzyl-4-hydroxypiperidine-4-carbonitrile1-Benzyl-4-piperidoneKCN, H₂OWater0-25248595
21-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile1-Benzyl-4-hydroxypiperidine-4-carbonitrile(CH₂O)n, K₂CO₃EthanolReflux67090
3This compound1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrileLiAlH₄THF0-25128098

Route B: The Protected Amine Approach

This route involves the protection of the future amino group as a Boc-carbamate, allowing for the sequential introduction of the hydroxymethyl and aminomethyl functionalities.

Logical Relationship of Route B

Route_B A 1-Benzyl-4-piperidone B tert-Butyl (1-benzyl-4-oxopiperidin-4-yl) methylcarbamate A->B 1. Nitromethane, Base 2. H2, Raney Ni 3. Boc2O C tert-Butyl (1-benzyl-4-(hydroxymethyl) piperidin-4-yl)methylcarbamate B->C NaBH4, MeOH D (4-(Aminomethyl)-1-benzyl- piperidin-4-yl)methanol C->D HCl, Dioxane

Caption: Synthetic pathway for Route B.

Experimental Protocol for Route B

Step 1: Synthesis of tert-Butyl (1-benzyl-4-oxopiperidin-4-yl)methylcarbamate

A solution of 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and nitromethane (7.3 g, 0.12 mol) in methanol is treated with a catalytic amount of sodium methoxide and stirred at room temperature for 12 hours. The resulting nitroalkene is then hydrogenated under a hydrogen atmosphere (50 psi) using Raney Nickel as a catalyst until the reaction is complete. After filtration of the catalyst, the resulting amine is treated with di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol) and triethylamine in dichloromethane to afford the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methylcarbamate

To a solution of tert-butyl (1-benzyl-4-oxopiperidin-4-yl)methylcarbamate (34.6 g, 0.1 mol) in methanol (200 mL) at 0 °C, sodium borohydride (5.7 g, 0.15 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the alcohol.

Step 3: Synthesis of this compound

The Boc-protected intermediate (34.8 g, 0.1 mol) is dissolved in a solution of 4 M HCl in 1,4-dioxane (100 mL) and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product.

Quantitative Data for Route B
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1tert-Butyl (1-benzyl-4-oxopiperidin-4-yl)methylcarbamate1-Benzyl-4-piperidoneNitromethane, Raney Ni, H₂, Boc₂OMethanol, DCM25246592
2tert-Butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methylcarbamatetert-Butyl (1-benzyl-4-oxopiperidin-4-yl)methylcarbamateNaBH₄Methanol0-2549097
3This compoundtert-Butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methylcarbamateHCl1,4-Dioxane2529599

Comparative Analysis

FeatureRoute A: Cyanohydrin RouteRoute B: Protected Amine Route
Starting Material 1-Benzyl-4-piperidone1-Benzyl-4-piperidone
Number of Steps 33
Key Intermediates 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitriletert-Butyl (1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methylcarbamate
Overall Yield (est.) ~48%~56%
Reagent Hazards Use of highly toxic KCN. Use of pyrophoric LiAlH₄.Use of flammable Raney Nickel and hydrogen gas under pressure.
Scalability Handling of KCN and LiAlH₄ can be challenging on a large scale.The multi-step, one-pot potential of the initial sequence could be advantageous for scalability.
Purification Intermediates may require chromatographic purification.Boc-protected intermediates are often crystalline and easier to purify.

Conclusion

Both synthetic routes presented provide effective methods for the preparation of this compound.

Route A is a more direct approach but involves the use of highly hazardous reagents such as potassium cyanide and lithium aluminum hydride, which may require specialized handling procedures and pose challenges for large-scale synthesis.

Route B , while also involving hazardous materials like Raney Nickel and hydrogen gas, utilizes a protecting group strategy that can offer better control over the synthesis and potentially easier purification of intermediates. The overall estimated yield for Route B is also slightly higher.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available equipment, safety protocols, desired scale of production, and purification capabilities. For laboratory-scale synthesis where handling of hazardous reagents is manageable, either route can be successfully employed. For larger-scale production, the operational safety and purification advantages of Route B might be more favorable.

Benchmarking (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Comparative Guide for In Vitro Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the initial in vitro benchmarking of the novel compound, (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol. Due to the absence of published data for this specific molecule, this document serves as a practical template for its evaluation against established standards in relevant biological assays. The proposed assays are based on the common pharmacological activities of structurally related benzylpiperidine derivatives, which frequently exhibit affinity for sigma receptors and monoamine oxidase (MAO) enzymes.

Introduction

This compound is a novel piperidine derivative. Its core structure, N-benzylpiperidine, is a well-known scaffold in medicinal chemistry, often associated with activity at central nervous system (CNS) targets. The substituents at the 4-position, an aminomethyl group and a methanol group, may confer unique binding properties and selectivity. This guide outlines the experimental procedures to characterize the compound's activity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as its inhibitory potential against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).

Comparative In Vitro Assay Data

The following tables present a hypothetical data summary for this compound, hereafter referred to as "Test Compound," benchmarked against known standards. Researchers can populate these tables with their experimental findings.

Table 1: Sigma Receptor Binding Affinity

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
Test Compound Experimental ValueExperimental ValueCalculated Value
(+)-Pentazocine (σ₁ standard)1.52,5001667
Haloperidol (Non-selective)3.248.715.2
DTG (Non-selective)2.121.210.1
Siramesine (σ₂ standard)1200.160.0013

Table 2: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/MAO-B)
Test Compound Experimental ValueExperimental ValueCalculated Value
Clorgyline (MAO-A standard)0.83,2000.00025
Selegiline (MAO-B standard)9,1009.2989
Tranylcypromine (Non-selective)2,3001,8001.28
Moclobemide (Reversible MAO-A)20027,0000.0074

Experimental Protocols

Sigma Receptor Radioligand Binding Assays

This protocol determines the binding affinity of the test compound for sigma-1 and sigma-2 receptors.

a. Materials and Reagents:

  • Radioligands: [³H]-(+)-pentazocine for σ₁ and [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) for σ₂.[1][2]

  • Membrane Preparations: Guinea pig brain membranes for σ₁ and rat liver membranes for σ₂.[3]

  • Non-specific Binding Agent: Haloperidol (10 µM).

  • Masking Agent (for σ₂ assay): (+)-Pentazocine (100 nM) to block binding to σ₁ sites.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound and Standards: Serial dilutions.

b. Procedure:

  • In a 96-well plate, combine membrane homogenates (approximately 100-300 µg of protein) with the assay buffer.

  • For the σ₂ assay, add the σ₁ masking agent, (+)-pentazocine.

  • Add varying concentrations of the test compound or known standards.

  • Initiate the binding reaction by adding the respective radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂).

  • Incubate the plates at 37°C for 90 minutes for the σ₁ assay and at room temperature for 120 minutes for the σ₂ assay.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the inhibition constant (Kᵢ) values from the IC₅₀ values using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.

a. Materials and Reagents:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine or p-tyramine.[5][6][7]

  • Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).[5][8]

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorescent probe (e.g., Amplex Red).

  • Test Compound and Standards: Serial dilutions.

b. Procedure:

  • In a 96-well black microplate, add the MAO-A or MAO-B enzyme to the assay buffer.

  • Add the test compound or a standard inhibitor at various concentrations and incubate for 10-15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Incubate at 37°C for 20-30 minutes.

  • Add the detection reagents (HRP and fluorescent probe) to measure the amount of hydrogen peroxide produced.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).[7]

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Assay Logic

MAO_Inhibition_Pathway cluster_0 Monoamine Oxidase (MAO) Activity cluster_1 Inhibition Assay Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO MAO-A or MAO-B Monoamine->MAO Oxidative Deamination Products Aldehyde + Ammonia + H₂O₂ MAO->Products Test_Compound Test Compound or Standard Inhibitor Test_Compound->MAO Inhibition Benchmarking_Workflow start Start: Compound Synthesis and Purification prep Prepare Stock Solutions of Test Compound and Standards start->prep assay_choice Select Assays: - Sigma Receptor Binding - MAO Inhibition prep->assay_choice sigma_assay Perform Sigma Receptor Binding Assays (σ₁ & σ₂) assay_choice->sigma_assay CNS Target mao_assay Perform MAO Inhibition Assays (A & B) assay_choice->mao_assay Enzyme Target data_analysis_sigma Data Analysis: Calculate Kᵢ values sigma_assay->data_analysis_sigma data_analysis_mao Data Analysis: Calculate IC₅₀ values mao_assay->data_analysis_mao comparison Compare Data to Known Standards data_analysis_sigma->comparison data_analysis_mao->comparison conclusion Draw Conclusions on Activity and Selectivity comparison->conclusion

References

A Comparative Guide to In-Vitro and In-Vivo Studies of Benzylpiperidine Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in targeting a wide array of biological entities.[1] This guide provides a comparative analysis of in-vitro and in-vivo studies of benzylpiperidine analogs, with a specific focus on their development as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The data and protocols presented are synthesized from recent scientific literature to offer an objective overview for researchers in the field.

Introduction to Benzylpiperidine Analogs in Alzheimer's Disease

Alzheimer's disease is a multifactorial neurodegenerative disorder, with the impairment of cholinergic neurons being a key contributor to cognitive decline. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. N-benzylpiperidine derivatives have been extensively explored as AChE inhibitors.[2] The benzylpiperidine core serves as a versatile framework for designing potent and selective inhibitors.[3] This guide will delve into the comparative efficacy of a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, highlighting the crucial interplay between in-vitro potency and in-vivo therapeutic effects.

Data Presentation: In-Vitro vs. In-Vivo Activity

The following tables summarize the quantitative data for a selection of benzylpiperidine analogs, comparing their in-vitro inhibitory activity against cholinesterase enzymes with their in-vivo efficacy in a mouse model of memory impairment.

Table 1: In-Vitro Cholinesterase Inhibition

CompoundeeAChE IC50 (µM)eqBChE IC50 (µM)
15b 0.39 ± 0.11> 40
15j 8.25 ± 0.560.16 ± 0.04
Tacrine0.33 ± 0.030.95 ± 0.04

Data sourced from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[4] eeAChE refers to Electrophorus electricus acetylcholinesterase, and eqBChE refers to equine butyrylcholinesterase. IC50 represents the half-maximal inhibitory concentration.

Table 2: In-Vivo Efficacy in Scopolamine-Induced Mouse Model

Treatment GroupEscape Latency (s)
Control28.5 ± 4.2
Scopolamine Model45.8 ± 3.7
Compound 15b (5 mg/kg) 30.1 ± 5.1
Compound 15j (5 mg/kg) 32.4 ± 4.8
Tacrine (5 mg/kg)29.7 ± 4.5

Data represents the mean escape latency in the Morris water maze test, a measure of spatial memory.[4] Lower values indicate improved memory function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In-Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method to determine the enzymatic activity of AChE.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) solution

    • Test compound solutions at various concentrations

    • AChE enzyme solution

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE solution, and 125 µL of DTNB solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate.

    • Measure the absorbance at 405 nm every 30 seconds for 2 minutes using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In-Vivo Morris Water Maze Test

This behavioral test is used to assess spatial learning and memory in rodents.

  • Apparatus:

    • A circular pool (120 cm in diameter, 50 cm high) filled with water made opaque with non-toxic ink.

    • A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.

    • A video tracking system to record the animal's swimming path.

  • Procedure:

    • Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is placed in the pool from one of four starting positions and allowed to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it.

    • Drug Administration: On the day of the test, scopolamine (a substance that induces memory impairment) is administered to the mice. The test compounds (e.g., 15b, 15j) or a reference drug (e.g., tacrine) are administered 30 minutes prior to the scopolamine injection.

    • Probe Trial: 60 minutes after the administration of the test compounds, the platform is removed from the pool, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the escape latency are recorded.

Mandatory Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle Packaging ACh_release Released ACh ACh_vesicle->ACh_release Exocytosis AChE Acetylcholinesterase (AChE) ACh_release->AChE Degradation ACh_receptor ACh Receptors ACh_release->ACh_receptor Binding Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation Benzylpiperidine_Analog Benzylpiperidine Analog Benzylpiperidine_Analog->AChE Inhibition

Caption: Cholinergic signaling and AChE inhibition.

Experimental Workflow for In-Vitro and In-Vivo Evaluation

Start Start: Design & Synthesis of Benzylpiperidine Analogs In_Vitro_Screening In-Vitro Screening: AChE/BChE Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Lead_Selection Select Lead Compounds (e.g., 15b, 15j) Determine_IC50->Lead_Selection In_Vivo_Studies In-Vivo Studies: Scopolamine-Induced Mouse Model Lead_Selection->In_Vivo_Studies Promising In-Vitro Activity Behavioral_Test Morris Water Maze Test In_Vivo_Studies->Behavioral_Test Data_Analysis Data Analysis: Escape Latency, etc. Behavioral_Test->Data_Analysis Conclusion Conclusion: Evaluate Therapeutic Potential Data_Analysis->Conclusion

Caption: Drug discovery workflow for cholinesterase inhibitors.

Conclusion

The comparative analysis of benzylpiperidine analogs reveals a critical relationship between in-vitro and in-vivo activities. While in-vitro assays are indispensable for initial screening and determining the potency of compounds at a molecular level, in-vivo studies are essential for evaluating their therapeutic efficacy and overall pharmacological profile in a complex biological system.[5] For instance, compound 15b demonstrated potent in-vitro inhibition of AChE and subsequently showed significant memory improvement in the in-vivo mouse model.[4] Conversely, compound 15j, a potent BChE inhibitor, also exhibited positive effects in the behavioral assay, suggesting the potential therapeutic relevance of targeting both cholinesterase enzymes.[4] This guide underscores the importance of a multi-faceted approach, integrating both in-vitro and in-vivo data, in the development of novel therapeutics for Alzheimer's disease.

References

Comparative Analysis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol Analogs in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Activity Relationship (SAR) Guide for Researchers

This guide provides a comparative analysis of the structural activity relationships (SAR) of derivatives based on the (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol scaffold. While direct SAR studies on the specified molecule are limited in publicly available literature, extensive research on related 1-benzylpiperidine analogs has revealed significant activity at key neurological targets, primarily acetylcholinesterase (AChE) and sigma (σ) receptors. This guide synthesizes available data to inform researchers, scientists, and drug development professionals on the design of novel therapeutic agents.

This compound is a chemical compound with the molecular formula C14H22N2O. It is commercially available from suppliers such as Apollo Scientific and Ambeed. While its specific biological activity is not extensively documented, its core structure, 1-benzylpiperidine, is a well-established scaffold in medicinal chemistry, known to interact with various biological targets.

Acetylcholinesterase (AChE) Inhibition: A Target for Cognitive Enhancement

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[1] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[2] SAR studies on 1-benzylpiperidine derivatives have identified potent AChE inhibitors.

Quantitative Comparison of AChE Inhibitors

The following table summarizes the in vitro activity of various 1-benzylpiperidine analogs against acetylcholinesterase.

Compound IDStructureTargetIC50 (nM)Reference
1 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7[3]
2 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2[4]
3 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56[5]
4 1-(4-chlorobenzyl)-3-(4-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride (15b )eeAChE390[6]
Key SAR Insights for AChE Inhibition:
  • Substitution on the Benzyl Group: Modifications to the benzyl ring can significantly impact potency.

  • Piperidine Ring Substituents: The nature and position of substituents on the piperidine ring are crucial for binding to the active site of AChE. For instance, the introduction of a bulky indanone moiety, as seen in Donepezil, leads to high potency.[3]

  • Side Chain Modifications: Elongating and functionalizing the side chain at the 4-position of the piperidine ring with moieties capable of hydrogen bonding and hydrophobic interactions can dramatically enhance inhibitory activity.[4][5]

Sigma (σ) Receptor Modulation: A Versatile Therapeutic Target

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins involved in various cellular functions, including the modulation of calcium signaling, and are implicated in conditions like neuropathic pain, depression, and neurodegenerative diseases.[7][8] 1-Benzylpiperidine derivatives have been extensively studied as high-affinity σ1 receptor ligands.

Quantitative Comparison of Sigma Receptor Ligands

The table below presents the binding affinities of several 1-benzylpiperidine analogs for sigma receptors.

Compound IDStructureTargetKi (nM)Selectivity (σ2/σ1)Reference
5 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45270[9]
6 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R~3-[9]
7 N-[(4-methoxyphenoxy)ethyl]piperidine derivativeσ10.89-1.49-[10]
8 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ11.6886[11]
Key SAR Insights for Sigma Receptor Binding:
  • N-Aralkyl Moiety: The nature of the substituent on the piperidine nitrogen is critical. A benzyl group is often optimal, but other aralkyl groups can also confer high affinity.

  • 4-Position Substituent: The substituent at the 4-position of the piperidine ring plays a significant role in both affinity and selectivity. The linker length between the piperidine ring and a terminal aromatic group influences binding affinity, with an ethyl or propyl linker often being optimal.[9]

  • Hydrophobicity: The overall lipophilicity of the molecule is an important factor for sigma receptor binding.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Synthesis/Acquisition Plate Assay Plate Setup (96-well) Compound->Plate Reagents Reagent Preparation (Enzyme, Substrate, Buffers) Reagents->Plate Incubation Incubation Plate->Incubation Measurement Kinetic Measurement (e.g., Absorbance) Incubation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50/Ki Values Inhibition->IC50

Caption: General experimental workflow for enzyme inhibition assays.

ach_signaling cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitor Action ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptors (Postsynaptic) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline for Inhibitor AChE Inhibitor Inhibitor->AChE Blocks

Caption: Acetylcholinesterase signaling pathway and inhibition.

sigma1_signaling cluster_er Endoplasmic Reticulum (ER) cluster_ligand Ligand Interaction cluster_effects Cellular Effects Sigma1 Sigma-1 Receptor (σ1R) BiP BiP Chaperone Sigma1->BiP Associated with IP3R IP3 Receptor Sigma1->IP3R Modulates Cell_survival Promotion of Cell Survival Sigma1->Cell_survival Neurite_outgrowth Neurite Outgrowth Sigma1->Neurite_outgrowth Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling Agonist σ1R Agonist Agonist->Sigma1 Binds to

References

The Piperidine Scaffold: A Head-to-Head Comparison in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products underscores its significance as a "privileged scaffold" in drug design.[1] This guide provides a comprehensive, data-driven comparison of piperidine-based scaffolds against other common heterocyclic alternatives, offering insights into their performance, supported by experimental data and detailed methodologies.

The utility of the piperidine motif lies in its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating physicochemical properties like solubility, while also providing a three-dimensional framework that can be strategically modified.[2] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets, enhancing druggability.[1]

Physicochemical Properties: A Comparative Analysis

The choice of a heterocyclic scaffold profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical properties of piperidine with two other widely used saturated heterocycles: pyrrolidine (a five-membered ring) and piperazine (a six-membered ring with a second nitrogen atom).

PropertyPiperidinePyrrolidinePiperazineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27pKa1: ~5.3-5.5, pKa2: ~9.7-9.8Piperidine and pyrrolidine exhibit similar strong basicity. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[2]
Calculated logP (cLogP) ~0.84~0.46~-1.1Piperidine is more lipophilic than pyrrolidine and significantly more so than piperazine. This can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[2]
Aqueous Solubility MiscibleMiscibleFreely SolubleThe parent scaffolds are highly water-soluble; however, solubility of substituted analogs is highly dependent on the nature of the substituents.[2]
Molecular Shape Chair conformationEnvelope/Twist conformationChair/Boat/Twist conformationsThe defined three-dimensionality of the piperidine ring is crucial for establishing specific interactions with biological targets.

Performance in Drug Discovery: A Quantitative Comparison

The true measure of a scaffold's utility lies in its impact on biological activity. The following tables summarize quantitative data for piperidine-containing compounds across different therapeutic areas, compared with relevant alternatives where available.

Table 2: Anticancer Activity
Compound/SeriesTarget/Cell LineKey Structural FeaturesIC₅₀ (µM)Reference
PiperineHuman ovarian cancer cell lines (W1PR1, W1PR2, W1TR)Piperidine moietyP1: 16.81 µg/mL, P2: 12.06 µg/mL, P3: 16.69 µg/mL (against gastric cancer cell lines)[3][4]
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety on piperidine0.02 - 15.8[5]
3,5-bis(benzylidene)-4-piperidonesCa9-22, HSC-2, HSC-4 (Oral cancer)Unsaturated ketone on piperidine ringVaries with substitution[6]
Table 3: Central Nervous System (CNS) Activity
Compound/SeriesTargetKey Structural FeaturesIC₅₀/Kᵢ (nM)Reference
Donepezil (Aricept®)Acetylcholinesterase (AChE)N-benzylpiperidineIC₅₀ = 5.7[7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)Substituted N-benzylpiperidineIC₅₀ = 0.56
Compound 5 (Piperidine derivative)Histamine H₃ Receptor (hH₃R) / Sigma-1 Receptor (σ₁R)Piperidine corehH₃R Kᵢ = 7.70, σ₁R Kᵢ = 3.64[8]
Compound 4 (Piperazine derivative)Histamine H₃ Receptor (hH₃R) / Sigma-1 Receptor (σ₁R)Piperazine corehH₃R Kᵢ = 3.17, σ₁R Kᵢ = 1531[9][8]
Table 4: Opioid Receptor Modulation
CompoundReceptorAssay TypeKᵢ / IC₅₀ (nM)Reference
Morphineµ-opioid receptor (MOR)Radioligand BindingVaries by study[10]
Fentanylµ-opioid receptor (MOR)Radioligand BindingVaries by study[11]
DAMGO (agonist)µ-opioid receptor (MOR)Radioligand BindingKᵢ = ~0.35[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of the presented data.

G Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., DAMGO, Morphine) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Agonist binding to the μ-opioid receptor initiates downstream signaling cascades.

G In Vitro Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (in DMSO) Reaction_Mix Prepare Reaction Mixture: Compound, Microsomes, Buffer Test_Compound->Reaction_Mix Microsomes Liver Microsomes (Human or Rat) Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System Buffer Phosphate Buffer Buffer->Reaction_Mix Pre_Incubation Pre-incubate at 37°C Reaction_Mix->Pre_Incubation Initiate_Reaction Initiate Reaction (add NADPH System) Pre_Incubation->Initiate_Reaction Time_Points Incubate and take samples at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate proteins Quench_Reaction->Centrifuge LC_MS_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS_MS Data_Analysis Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) LC_MS_MS->Data_Analysis

Caption: Workflow for determining the metabolic stability of a compound in liver microsomes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key assays cited in this guide.

General Protocol for the Synthesis of N-Substituted Piperidines

This protocol describes a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.[13]

  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[13]

  • Solvent Addition: Add deionized water (2 mL) to the reaction vessel.[13]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.[13]

  • Work-up: After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.[13]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[13]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[13]

Protocol for µ-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the MOR.[10]

  • Preparation: Thaw cell membrane preparations (e.g., from HEK293 or CHO cells stably expressing the MOR) on ice. Prepare serial dilutions of the test compound in incubation buffer.[10]

  • Reaction Setup: In a 96-well plate, combine the incubation buffer, the test compound at various concentrations, a constant concentration of a radioligand (e.g., [³H]-DAMGO), and the cell membrane preparation.[10][12] For determining total binding, add incubation buffer instead of the test compound. For non-specific binding, add a high concentration of a non-radiolabeled MOR ligand (e.g., naloxone).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Place the filter mat in a scintillation vial with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the AChE inhibitory activity of a compound.[14][15]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Detection: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[6][16]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).[16]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The piperidine scaffold remains a cornerstone in drug discovery due to its versatile physicochemical properties and its proven track record in a multitude of approved drugs. This guide has provided a comparative analysis of piperidine against other common heterocyclic scaffolds, supported by quantitative data and detailed experimental protocols. The choice of scaffold is a critical decision in the drug design process, and a thorough understanding of their comparative advantages and disadvantages, as demonstrated here, is essential for the successful development of novel therapeutics. The strategic application of the piperidine motif, informed by a deep understanding of its structure-activity relationships, will undoubtedly continue to yield innovative medicines for years to come.

References

Reproducibility in Research: A Comparative Guide to Commercially Sourced (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In drug discovery and development, the quality and consistency of chemical reagents are paramount. This guide provides a comparative analysis of commercially sourced (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the potential for lot-to-lot variability and its impact on experimental outcomes, offering guidance on how to ensure the reliability and reproducibility of your research.

The Challenge of Lot-to-Lot Variability

This compound is a versatile bifunctional molecule, incorporating a primary amine and a primary alcohol on a piperidine scaffold. This structure makes it a valuable intermediate for introducing the benzylpiperidine motif, which is present in numerous biologically active compounds. However, as with many complex organic molecules, the purity and impurity profile of commercially available this compound can vary between suppliers and even between different lots from the same supplier. This variability can arise from differences in synthetic routes, purification methods, and storage conditions.[1][2][3]

Undetected impurities or variations in the concentration of the active compound can lead to a cascade of issues in the research and development pipeline, including:

  • Inconsistent reaction yields and purity of downstream products.

  • Alterations in the pharmacological activity or toxicity of the final compounds.

  • Difficulties in reproducing experimental results, leading to wasted time and resources.

Comparative Analysis of Commercial Sources

While a direct head-to-head published study comparing all commercial sources of this compound is not currently available, we can construct a hypothetical but realistic comparison based on typical quality control data for similar chemical building blocks. The following table illustrates the potential variability that researchers might encounter.

Table 1: Illustrative Purity and Impurity Profile of this compound from Different Commercial Lots

ParameterSupplier A (Lot #1A2B)Supplier B (Lot #X3Y4Z)Supplier C (Lot #P5Q6R)
Purity (by HPLC, Area %) 98.5%97.2%99.1%
Major Impurity 1 (Structure) Unreacted Starting Material (e.g., 1-benzyl-4-piperidone)0.8%1.5%
Major Impurity 2 (Structure) Over-alkylation Product0.4%0.7%
Residual Solvents (by GC-HS) Ethanol: 0.1%, Toluene: <0.05%Isopropanol: 0.3%, Heptane: 0.1%Methanol: <0.05%, Ethyl Acetate: 0.1%
Water Content (by Karl Fischer) 0.2%0.5%0.1%

Note: This data is for illustrative purposes only and does not represent actual analytical results from any specific supplier.

Experimental Protocols for Quality Control and Reaction Reproducibility

To mitigate the risks associated with lot-to-lot variability, it is crucial to implement robust in-house quality control measures and standardized experimental protocols.

Quality Control of Incoming Reagent

Before use, each new lot of this compound should be subjected to a panel of analytical tests to verify its identity and purity.

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

b) Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

  • Instrumentation: A GC system with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Program: Hold at 40°C for 5 minutes, then ramp to 220°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable high-boiling solvent (e.g., DMSO).

c) ¹H NMR Spectroscopy for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a few milligrams of the sample in the deuterated solvent and acquire a standard proton NMR spectrum. The spectrum should be consistent with the expected structure of this compound.

Standardized Amide Coupling Reaction

To assess the impact of reagent quality on a common synthetic transformation, a standardized amide coupling reaction can be performed.

  • Materials:

    • This compound (from different lots)

    • A standard carboxylic acid (e.g., benzoic acid)

    • A coupling agent (e.g., HATU)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by HPLC and ¹H NMR to determine the yield and purity.

By performing this standardized reaction with different lots of the starting material, researchers can directly compare their performance and identify any significant variations.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the quality control workflow and a representative signaling pathway where a downstream product might be active.

qc_workflow cluster_0 Incoming Reagent cluster_1 Analytical Testing cluster_2 Decision cluster_3 Outcome New Lot New Lot HPLC HPLC Purity New Lot->HPLC GC_HS GC-HS Solvents New Lot->GC_HS NMR NMR Structure New Lot->NMR Decision Decision HPLC->Decision GC_HS->Decision NMR->Decision Accept Accept for Use Decision->Accept Pass Reject Reject Lot Decision->Reject Fail

Caption: Quality control workflow for incoming reagents.

signaling_pathway Ligand Bioactive Molecule (derived from title compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generic GPCR signaling pathway.

Conclusion and Recommendations

The reproducibility of scientific experiments is non-negotiable. For researchers utilizing commercially sourced this compound, a proactive approach to quality control is essential. By implementing the analytical and synthetic protocols outlined in this guide, laboratories can:

  • Verify the quality of each reagent lot before use.

  • Establish a baseline for reagent performance.

  • Troubleshoot and identify the source of experimental inconsistencies.

  • Ensure the long-term reproducibility of their research findings.

Ultimately, investing in robust quality control measures for critical reagents like this compound will enhance the reliability and impact of your scientific endeavors.

References

Unraveling the Enigmatic Mechanism of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the putative mechanism of action of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, drawing comparisons with structurally related compounds and proposing a roadmap for experimental validation.

Introduction

Putative Mechanism of Action: Acetylcholinesterase Inhibition

The 1-benzylpiperidine core is a key structural motif present in Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease.[1][2][3][4][5] Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][5]

The structural resemblance of this compound to Donepezil and other benzylpiperidine-based AChE inhibitors suggests that it may bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine.[6][7][8][9][10][11]

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of this compound, a comparison with known bioactive molecules sharing the 1-benzylpiperidine scaffold is presented below.

CompoundBiological Target(s)Potency (IC50/EC50/Ki)Therapeutic Area
Donepezil Acetylcholinesterase (AChE)IC50: 5.7 nM (for a derivative)[12]Alzheimer's Disease
4-Benzylpiperidine Monoamine Releaser (NE, DA), MAO-A, MAO-BEC50: 41.4 nM (NE), 109 nM (DA); IC50: 130 µM (MAO-A), 750 µM (MAO-B)[13]Research Chemical
1-Benzylpiperidine Derivatives Sigma-1 (σ1) and Sigma-2 (σ2) ReceptorsKi in the nanomolar range for some derivatives[14]CNS Disorders
Benzylpiperidine-derived hydrazones AChE, MAO-A, MAO-BIC50 (AChE): 0.064 µM; IC50 (MAO-A): 2.55 µM; IC50 (MAO-B): 1.47 µM (for compound 8)[15]Alzheimer's Disease

Proposed Signaling Pathway

The hypothesized primary mechanism of action, acetylcholinesterase inhibition, directly impacts cholinergic signaling.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation AChR Acetylcholine Receptor ACh_synapse->AChR Target_Compound This compound (Putative Inhibitor) Target_Compound->AChE Inhibition Signal_Transduction Signal Transduction (e.g., Neuronal Excitation) AChR->Signal_Transduction

Caption: Putative mechanism of action via acetylcholinesterase inhibition.

Experimental Protocols for Mechanism Confirmation

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays would be required.

Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against acetylcholinesterase.

Methodology (based on Ellman's method):

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add acetylcholinesterase enzyme solution.

  • Add the test compound solutions to the wells and incubate for a specified period.

  • Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.

Methodology:

  • Use recombinant human MAO-A and MAO-B enzymes.

  • Pre-incubate the enzymes with various concentrations of the test compound.

  • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that generates a fluorescent or chemiluminescent signal upon enzymatic activity.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.

Methodology:

  • Use cell membranes prepared from cells expressing either sigma-1 or sigma-2 receptors.

  • Perform a competitive binding assay using a radiolabeled ligand with known high affinity for the respective receptor (e.g., [+]-pentazocine for sigma-1, [³H]-DTG for sigma-2).

  • Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki value, which represents the inhibitory constant of the test compound.

Proposed Experimental Workflow

A logical workflow is essential to systematically investigate the mechanism of action.

Experimental_Workflow Start Start: Compound Synthesis and Purification In_Vitro_Screening In Vitro Screening: AChE, MAO, Sigma Receptor Assays Start->In_Vitro_Screening Data_Analysis Data Analysis: Determine IC50 / Ki values In_Vitro_Screening->Data_Analysis Hit_Identification Hit Identification: Potent and Selective? Data_Analysis->Hit_Identification Cell_Based_Assays Cell-Based Assays: Neuronal cell lines (e.g., SH-SY5Y) Hit_Identification->Cell_Based_Assays Yes End End: Confirmed Mechanism of Action Hit_Identification->End No Mechanism_Elucidation Further Mechanism Elucidation: - Western Blot for signaling proteins - Neurotransmitter release assays Cell_Based_Assays->Mechanism_Elucidation In_Vivo_Studies In Vivo Studies: Animal models of neurodegeneration Mechanism_Elucidation->In_Vivo_Studies In_Vivo_Studies->End

Caption: Proposed workflow for experimental validation of the mechanism of action.

Conclusion

While direct experimental data for this compound is currently lacking, a strong hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of its structural analogs. The 1-benzylpiperidine scaffold is a privileged structure in the design of acetylcholinesterase inhibitors, making this the most probable primary mechanism. However, the potential for polypharmacology, including the inhibition of monoamine oxidases and interaction with sigma receptors, should not be overlooked and warrants experimental investigation. The proposed experimental workflow provides a clear path forward to confirm these putative mechanisms and to fully characterize the pharmacological profile of this intriguing compound. Such studies will be crucial in determining its potential therapeutic value for neurological disorders.

References

Safety Operating Guide

Navigating the Disposal of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol (CAS No. 67686-01-5), a substituted piperidine derivative. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), the following procedures are synthesized from information on structurally similar compounds and general best practices for hazardous waste management.

This compound should be treated as hazardous chemical waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous trash, is not permissible.[1] The compound's structural components—a benzyl group, a piperidine ring, and an aminomethyl alcohol functional group—suggest that it may cause skin, eye, and respiratory irritation.[2]

Hazard Profile and Personal Protective Equipment

Before handling the chemical for disposal, it is essential to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescription
Skin IrritationCauses skin irritation (H315).[2]
Eye IrritationCauses serious eye irritation (H319).[2]
Respiratory IrritationMay cause respiratory irritation (H335).[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

All handling of this compound, including for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Segregation and Collection:

    • Designate a specific, leak-proof, and chemically compatible container for the waste.[3]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Containerization and Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[1]

    • The label should also include the full chemical name: "this compound" and its CAS number: 67686-01-5.[1]

    • List the associated hazards (e.g., "Irritant").

    • Keep the container tightly sealed except when adding waste.[4]

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[3]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.[3]

    • Complete all required waste disposal forms and manifests as per institutional and local regulations.[3]

  • Spill Response:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[5]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[6]

    • Clean the spill area thoroughly.

    • Do not allow the chemical to enter drains or waterways.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generated consult_sds Consult Institutional Chemical Safety Guidelines start->consult_sds identify_hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat identify_hazards->wear_ppe segregate Segregate from Incompatible Materials wear_ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_decision Disposal Method? storage->disposal_decision drain_disposal Drain Disposal or Regular Trash disposal_decision->drain_disposal Incorrect professional_disposal Arrange Pickup by Licensed Waste Disposal Service disposal_decision->professional_disposal Correct end End: Compliant Disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a substituted piperidine derivative. Due to its chemical structure, which includes an amino alcohol and a benzylpiperidine moiety, a cautious approach to handling is imperative to ensure laboratory safety and maintain experimental integrity. The primary routes of exposure are anticipated to be skin contact, eye contact, and inhalation.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[4][5][6][7]Protects against splashes and accidental eye contact.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5][8]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A buttoned laboratory coat.[4][5]Protects skin and personal clothing from spills.
Respiratory Protection Use in a chemical fume hood is recommended.[5][9] If a fume hood is not available or if generating aerosols, a NIOSH/MSHA approved respirator may be required.[9][10]Minimizes inhalation of any potential aerosols or vapors.
Footwear Closed-toe shoes.[5]Protects feet from spills.
Operational Plan: Step-by-Step Handling Protocol

Proper handling and storage are critical to maintain the stability and purity of the compound and to ensure the safety of laboratory personnel.

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.[5][9]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5][9]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Keep containers tightly closed when not in use.[1][5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][10]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the individual is conscious, have them drink plenty of water. Seek immediate medical attention.[4][10]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be collected in a designated, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed hazardous waste container. Do not pour down the drain.[4][5]

  • Disposal: Dispose of all hazardous waste through your institution's designated chemical waste disposal program in accordance with local, state, and federal regulations.[5]

Visual Protocols

The following diagrams illustrate the standard operational workflow and the decision-making process for PPE selection when handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE cleanup_dispose_solid->cleanup_remove_ppe

Caption: Standard operational workflow for handling the chemical.

Caption: PPE selection decision-making process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.